3-Fluoro-2-morpholinopyridine-4-boronic acid
Description
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Properties
IUPAC Name |
(3-fluoro-2-morpholin-4-ylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFN2O3/c11-8-7(10(14)15)1-2-12-9(8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEINPUABSQWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)N2CCOCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681751 | |
| Record name | [3-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-28-8 | |
| Record name | B-[3-Fluoro-2-(4-morpholinyl)-4-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-2-morpholinopyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Fluoro-2-morpholinopyridine-4-boronic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on the compound's characteristics and handling.
Core Chemical Properties
This compound, with the CAS number 1256355-28-8, is a substituted pyridinylboronic acid.[1][2][3] Its structure incorporates a fluorine atom, a morpholine ring, and a boronic acid functional group, making it a compound of interest for medicinal chemistry and organic synthesis. The presence of the boronic acid moiety allows for its use in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The fluorine substitution can enhance metabolic stability and bioavailability in potential drug candidates.[4]
| Property | Value | Source |
| CAS Number | 1256355-28-8 | [1][2][3] |
| Molecular Formula | C9H12BFN2O3 | [2][3] |
| Molecular Weight | 226.01 g/mol | [3] |
| Appearance | Not explicitly stated, but related compounds are typically white to off-white solids. | |
| Melting Point | No experimental data found. For analogous compounds such as 3-Fluoro-4-methoxyphenylboronic acid, the melting point is in the range of 206-211 °C. | [5] |
| Boiling Point | No experimental data found. | |
| Solubility | No specific data found. Generally, fluorinated pyridineboronic acids are soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol. They are sparingly soluble to insoluble in nonpolar solvents like toluene and hexanes. | |
| Storage Conditions | Store at 4-8°C. | [2] |
Spectroscopic Data
While specific experimental spectra for this compound are not publicly available in the search results, one supplier indicates the availability of NMR, HPLC, and LC-MS data.[1] For reference, the expected spectral characteristics are outlined below based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Aromatic protons on the pyridine ring are expected in the range of δ 7.0-8.5 ppm. Protons on the morpholine ring would likely appear as multiplets in the δ 3.0-4.0 ppm region. The protons of the B(OH)₂ group may appear as a broad singlet.
-
¹³C NMR: Aromatic carbons are expected in the δ 110-160 ppm range. The carbon attached to the boron atom will likely show a broad signal. The carbons of the morpholine ring would be expected in the δ 40-70 ppm range.
-
¹⁹F NMR: A singlet corresponding to the fluorine atom on the pyridine ring would be expected.
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy: Characteristic peaks would include O-H stretching from the boronic acid group (broad, ~3200-3600 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), B-O stretching (~1300-1400 cm⁻¹), and C=C/C=N stretching from the pyridine ring (~1500-1600 cm⁻¹).
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not available in the public domain based on the conducted searches. However, a general approach to the synthesis of similar pyridinylboronic acids involves the lithiation of a corresponding bromopyridine derivative followed by quenching with a trialkyl borate.
Below is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a key application of this class of compounds.
Representative Protocol for Suzuki-Miyaura Cross-Coupling:
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a pyridinylboronic acid with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using an aqueous base solution)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add the degassed solvent(s) to the flask via syringe.
-
The reaction mixture is heated with stirring (typically between 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the specific biological activities or the signaling pathways associated with this compound. However, the structural motifs present in the molecule suggest potential areas of interest for drug discovery. Pyridine derivatives are known to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.[6][7] The morpholine group is a common feature in many approved drugs and is often incorporated to improve pharmacokinetic properties.
Boronic acids, in general, are a class of compounds with diverse biological applications, including acting as inhibitors for various enzymes.[8] The boronic acid functional group can form reversible covalent bonds with diols, which are present in many biological molecules such as sugars and the active sites of some enzymes.[4]
Given these general properties, this compound could be a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is required to elucidate its specific biological targets and mechanisms of action.
Safety and Handling
Based on information from suppliers for this or closely related compounds, this compound should be handled with care. The following hazard statements are associated with it: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Standard laboratory safety precautions should be taken, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. As with many boronic acids, it may be sensitive to moisture and air, necessitating storage in a tightly sealed container under an inert atmosphere.[4]
This technical guide is intended for informational purposes only and should be used in conjunction with other safety resources and professional judgment.
References
- 1. 1256355-28-8|(3-Fluoro-2-morpholinopyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. aobchem.com [aobchem.com]
- 3. 1256355-28-8(this compound) | Kuujia.com [pt.kuujia.com]
- 4. CAS 1256355-28-8: B-[3-Fluoro-2-(4-morpholinyl)-4-pyridiny… [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-morpholinopyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a plausible and scientifically supported synthetic pathway for 3-fluoro-2-morpholinopyridine-4-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the formation of a key intermediate, 3-fluoro-2-morpholinopyridine, followed by regioselective bromination, and culminating in a borylation reaction to yield the target compound. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic route to aid in its practical implementation.
I. Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through the following three key transformations:
-
Step 1: Nucleophilic Aromatic Substitution - Synthesis of 3-fluoro-2-morpholinopyridine from 2,3-difluoropyridine and morpholine.
-
Step 2: Electrophilic Bromination - Regioselective bromination of 3-fluoro-2-morpholinopyridine at the C4-position to yield 4-bromo-3-fluoro-2-morpholinopyridine.
-
Step 3: Borylation - Conversion of the C4-bromo substituent to a boronic acid group via a lithium-halogen exchange followed by reaction with a borate ester.
An alternative and potentially more direct route involves the initial synthesis of 2,3-difluoro-4-bromopyridine, followed by nucleophilic aromatic substitution with morpholine to form the key borylation precursor, 4-bromo-3-fluoro-2-morpholinopyridine. This alternative pathway is also discussed.
II. Experimental Protocols and Data
Step 1: Synthesis of 3-fluoro-2-morpholinopyridine
This initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the 2-position of 2,3-difluoropyridine is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen and the adjacent fluorine atom.
Reaction Scheme:
Figure 1: Synthesis of 3-fluoro-2-morpholinopyridine.
Experimental Protocol:
A detailed experimental protocol for the reaction of 2,3-difluoropyridine with morpholine is analogous to established procedures for similar SNAr reactions on fluoropyridines.[1]
-
Reagents and Materials:
-
2,3-Difluoropyridine
-
Morpholine (1.2 equivalents)
-
Potassium carbonate (K2CO3) or another suitable base (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,3-difluoropyridine and the chosen solvent.
-
Add potassium carbonate and morpholine to the stirred solution.
-
Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data:
| Parameter | Value/Range |
| Reactant Ratio | 2,3-Difluoropyridine : Morpholine : Base (1 : 1.2 : 1.5) |
| Reaction Temperature | 80 - 120 °C |
| Reaction Time | 4 - 24 hours (monitor for completion) |
| Typical Yield | 70 - 90% |
| Purity (after chromatography) | >95% |
Spectroscopic Data (Predicted):
-
1H NMR: Signals corresponding to the morpholino protons and the three protons on the pyridine ring.
-
19F NMR: A single resonance for the fluorine atom at the 3-position.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 3-fluoro-2-morpholinopyridine.
Alternative Step 1 & 2: Synthesis of 4-bromo-3-fluoro-2-morpholinopyridine from 2,3-difluoro-4-bromopyridine
This alternative approach introduces the bromine atom at the desired position before the nucleophilic substitution, potentially offering better regiocontrol.
Reaction Scheme:
Figure 2: Alternative synthesis of the key intermediate.
Experimental Protocol:
The synthesis of 2,3-difluoro-4-bromopyridine can be achieved through various halogenation methods of fluorinated pyridines. Once obtained, the nucleophilic substitution with morpholine would proceed similarly to the protocol described in Step 1. The fluorine at the 2-position is expected to be more susceptible to substitution than the fluorine at the 3-position due to the activating effect of the pyridine nitrogen.
-
Reagents and Materials:
-
2,3-Difluoro-4-bromopyridine
-
Morpholine (1.2 equivalents)
-
Potassium carbonate (K2CO3) (1.5 equivalents)
-
Anhydrous DMF
-
-
Procedure: Follow the procedure outlined in Step 1, using 2,3-difluoro-4-bromopyridine as the starting material.
Quantitative Data:
| Parameter | Value/Range |
| Reactant Ratio | 2,3-Difluoro-4-bromopyridine : Morpholine : Base (1 : 1.2 : 1.5) |
| Reaction Temperature | 80 - 120 °C |
| Reaction Time | 4 - 24 hours |
| Typical Yield | Moderate to good (specific data not found) |
| Purity (after chromatography) | >95% |
Step 2 (Original Pathway): Regioselective Bromination of 3-fluoro-2-morpholinopyridine
The directing effects of the fluorine (ortho, para-directing) and morpholino (ortho, para-directing) groups would influence the position of bromination. The 4-position is electronically activated by both substituents, making it the likely site for electrophilic attack.
Reaction Scheme:
Figure 3: Regioselective bromination.
Experimental Protocol:
-
Reagents and Materials:
-
3-fluoro-2-morpholinopyridine
-
N-Bromosuccinimide (NBS) (1.0 - 1.2 equivalents)
-
Anhydrous acetonitrile or dichloromethane
-
Round-bottom flask with magnetic stirrer
-
Protection from light may be necessary
-
-
Procedure:
-
Dissolve 3-fluoro-2-morpholinopyridine in the chosen anhydrous solvent in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Add NBS portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify by column chromatography.
-
Quantitative Data:
| Parameter | Value/Range |
| Reactant Ratio | Substrate : NBS (1 : 1.0 - 1.2) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 6 hours |
| Typical Yield | Moderate to good (specific data not found) |
| Purity (after chromatography) | >95% |
Step 3: Synthesis of this compound
The final step is a lithium-halogen exchange followed by borylation. This is a standard method for the synthesis of aryl and heteroaryl boronic acids.
Reaction Scheme:
Figure 4: Borylation via lithium-halogen exchange.
Experimental Protocol:
-
Reagents and Materials:
-
4-bromo-3-fluoro-2-morpholinopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes (1.1 equivalents)
-
Triisopropyl borate (1.2 equivalents)
-
Aqueous hydrochloric acid (HCl) for workup
-
Schlenk flask or similar apparatus for air-sensitive reactions
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 4-bromo-3-fluoro-2-morpholinopyridine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add triisopropyl borate dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Cool the reaction in an ice bath and quench by the slow addition of aqueous HCl.
-
Extract the aqueous layer with an organic solvent. The product may be in either the aqueous or organic layer depending on the pH. Adjusting the pH of the aqueous layer to near neutral can facilitate extraction.
-
Dry the organic extracts and concentrate. The boronic acid may precipitate from the aqueous layer upon acidification and can be collected by filtration.
-
The crude product can be purified by recrystallization or chromatography. Often, the pinacol ester is prepared for easier purification and handling.
-
Quantitative Data:
| Parameter | Value/Range |
| Reactant Ratio | Substrate : Organolithium : Borate Ester (1 : 1.1 : 1.2) |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | 1 - 12 hours |
| Typical Yield | 60 - 85% |
| Purity (after purification) | >97% |
III. Conclusion
This technical guide outlines a robust and feasible synthetic pathway for this compound. The proposed three-step synthesis, along with the alternative route, is based on well-established and reliable organic transformations. The provided experimental protocols and quantitative data serve as a comprehensive resource for researchers in the fields of medicinal chemistry and drug development, enabling the synthesis of this important building block for the creation of novel chemical entities. Careful execution of the described procedures, with appropriate monitoring and purification, should lead to the successful synthesis of the target compound.
References
Technical Guide: Structure Elucidation of (3-Fluoro-2-morpholinopyridin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of (3-fluoro-2-morpholinopyridin-4-yl)boronic acid, a key building block in contemporary drug discovery and medicinal chemistry. The strategic incorporation of a fluorine atom and a morpholine moiety onto the pyridine scaffold, coupled with the versatile reactivity of the boronic acid functional group, makes this compound a valuable intermediate for the synthesis of complex molecular architectures. This document details the physicochemical properties, proposed synthetic route, and in-depth analytical methodologies for the complete characterization of this molecule. The guide is intended to serve as a practical resource for researchers engaged in the synthesis, analysis, and application of novel heterocyclic compounds in pharmaceutical research.
Introduction
(3-Fluoro-2-morpholinopyridin-4-yl)boronic acid (CAS No: 1256355-28-8) has emerged as a significant reagent in the field of organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] The presence of a fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, while the morpholine group can improve aqueous solubility and pharmacokinetic properties. The boronic acid functional group itself is a versatile handle for a wide array of chemical transformations, making this compound a highly sought-after intermediate in the development of novel therapeutic agents.[2] This guide provides a detailed account of the methods used to confirm the structure and purity of this important synthetic building block.
Physicochemical Properties
A summary of the key physicochemical properties of (3-Fluoro-2-morpholinopyridin-4-yl)boronic acid is presented in Table 1. This data is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 1256355-28-8 | [3] |
| Molecular Formula | C₉H₁₂BFN₂O₃ | [3] |
| Molecular Weight | 226.01 g/mol | [4] |
| IUPAC Name | [3-fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid | [5] |
| Canonical SMILES | C1COCCN1C2=C(F)C(=CN=C2)B(O)O | [5] |
| InChI | InChI=1S/C9H12BFN2O3/c11-8-7(10(14)15)1-2-12-9(8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2 | [5] |
| Appearance | Off-white to light yellow solid (Predicted) | |
| Purity | ≥97% | [3] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [4] |
Synthesis and Purification
While a specific, detailed protocol for the synthesis of (3-Fluoro-2-morpholinopyridin-4-yl)boronic acid is not widely published, a plausible synthetic route can be proposed based on established methodologies for the synthesis of similar pyridine boronic acids. The proposed workflow involves a multi-step process starting from a readily available pyridine precursor.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aobchem.com [aobchem.com]
- 4. 1256355-28-8|(3-Fluoro-2-morpholinopyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
Physical and chemical properties of 3-Fluoro-2-morpholinopyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-morpholinopyridine-4-boronic acid is a synthetic, heterocyclic organic compound of increasing interest in the fields of medicinal chemistry and drug discovery. Its structure, incorporating a fluorinated pyridine ring, a morpholine moiety, and a boronic acid functional group, presents a unique combination of properties that make it a valuable building block for the synthesis of novel bioactive molecules. The pyridine scaffold is a common motif in many pharmaceuticals, while the fluorine atom can enhance metabolic stability and binding affinity. The morpholine group can improve aqueous solubility and pharmacokinetic properties. Crucially, the boronic acid functional group serves as a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2][3][4] This guide provides a comprehensive overview of the available physical, chemical, and biological properties of this compound, alongside relevant experimental protocols and workflows.
Core Physical and Chemical Properties
While specific experimental data for this compound is not extensively published, the following tables summarize its known identifiers and general properties based on available supplier information and the characteristics of similar compounds.
Table 1: Compound Identification
| Identifier | Value | Reference |
| CAS Number | 1256355-28-8 | [5] |
| Molecular Formula | C₉H₁₂BFN₂O₃ | [5] |
| Molecular Weight | 226.01 g/mol | [5] |
| Purity | ≥97% | [5] |
| Appearance | White to off-white solid (presumed) |
Table 2: Physicochemical Properties
| Property | Value/Description | Notes |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The polar nature of the pyridine, morpholine, and boronic acid groups suggests good solubility in polar solvents. |
| pKa | Data not available | The acidity of the boronic acid is influenced by the electronic effects of the substituted pyridine ring. |
| Stability | Sensitive to moisture, oxygen, heat, and light. | Store in a cool, dry, and dark place under an inert atmosphere. Boronic acids can undergo dehydration to form boroxines. |
Reactivity and Synthetic Applications
The primary utility of this compound in synthetic chemistry lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In this reaction, the boronic acid (or a boronate ester) couples with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are prevalent in many drug candidates.
General Reaction Scheme:
(where X = Br, I, OTf)
The presence of the fluorine atom and the nitrogen in the pyridine ring can influence the electronic properties of the boronic acid, potentially affecting its reactivity in the transmetalation step of the catalytic cycle.
Experimental Protocols
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Protocol for Suzuki-Miyaura Cross-Coupling
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using a pyridylboronic acid. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, DMF, or toluene).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Spectral Characterization
No specific spectral data for this compound has been identified in the literature. The following tables provide expected characteristic signals based on the analysis of similar compounds.
Table 3: Predicted ¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (ppm) and Multiplicity | Notes |
| ¹H NMR | Aromatic protons on the pyridine ring, morpholine protons, and a broad signal for the B(OH)₂ protons. | The fluorine atom will cause splitting of adjacent proton signals. |
| ¹³C NMR | Aromatic carbons, morpholine carbons. | The carbon attached to the boron atom will likely show a broad signal due to quadrupolar relaxation. The carbon attached to the fluorine will show a large C-F coupling constant. |
Table 4: Predicted IR and Mass Spectrometry Data
| Technique | Predicted Key Signals |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3300-3500), B-O stretch (~1350), C-F stretch (~1200), and aromatic C=C/C=N stretches (~1600). |
| Mass Spec (m/z) | [M+H]⁺ at ~227.09 and potential fragments corresponding to the loss of water or the boronic acid group. |
Workflow for Spectral Analysis
Caption: General workflow for the spectral characterization of the compound.
Applications in Drug Discovery
While specific biological activities and the modulation of signaling pathways by this compound have not been reported, its structural motifs are of significant interest in drug discovery. Boronic acids are known to act as inhibitors of serine proteases and other enzymes by forming a reversible covalent bond with active site serine residues.[4] The pyridine scaffold is present in numerous approved drugs, and its derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[2]
The logical application of this compound is as a key intermediate in the synthesis of more complex molecules for screening in various therapeutic areas.
Logical Pathway for Drug Discovery Application
Caption: Logical workflow for the application of this compound in a drug discovery program.
Safety Information
Based on available Safety Data Sheet (SDS) information, this compound should be handled with care.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood.
Conclusion
This compound is a promising building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical research. While there is a lack of specific, publicly available data on some of its physical properties and biological activities, its structural features and the versatile reactivity of the boronic acid group make it a compound of high potential. Further research into its properties and applications is warranted to fully explore its utility in the development of new therapeutic agents.
References
- 1. CAS 1256355-28-8: B-[3-Fluoro-2-(4-morpholinyl)-4-pyridiny… [cymitquimica.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 5. aobchem.com [aobchem.com]
3-Fluoro-2-morpholinopyridine-4-boronic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides key technical specifications for 3-Fluoro-2-morpholinopyridine-4-boronic acid, a compound of interest in medicinal chemistry and drug discovery. The information is presented to support research and development activities.
Chemical Properties and Identifiers
The fundamental chemical data for this compound are summarized in the table below. This information is critical for experimental design, reaction stoichiometry, and analytical characterization.
| Identifier | Value |
| Molecular Formula | C9H12BFN2O3 |
| Molecular Weight | 226.01 g/mol [1] |
| CAS Number | 1256355-28-8[1] |
Experimental Protocols & Signaling Pathways
No experimental protocols or signaling pathways are described in this document. Therefore, no visualizations are applicable.
References
Spectroscopic and Synthetic Profile of 3-Fluoro-2-morpholinopyridine-4-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for 3-Fluoro-2-morpholinopyridine-4-boronic acid and its common synthetic precursor, the pinacol ester derivative. Due to the limited availability of public experimental spectra for the target compound, this document leverages data from structurally related molecules to forecast the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics. Additionally, it outlines standardized experimental protocols for acquiring such data and a plausible synthetic pathway.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and its pinacol ester. These predictions are based on the analysis of similar fluorinated pyridine and morpholine-containing compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.90 | d | ~4.8 | H6 (Pyridine) |
| ~7.05 | d | ~4.8 | H5 (Pyridine) |
| ~5.60 | br s | - | B(OH)₂ |
| ~3.80 | t | ~4.5 | Morpholine (-OCH₂) |
| ~3.20 | t | ~4.5 | Morpholine (-NCH₂) |
Note: Predicted chemical shifts are referenced to a standard solvent like DMSO-d₆. The boronic acid protons (B(OH)₂) are expected to be a broad singlet and may exchange with residual water in the solvent.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~158.0 | d | ¹J(C,F) ≈ 240 | C3 (Pyridine, C-F) |
| ~155.0 | d | ²J(C,F) ≈ 25 | C2 (Pyridine, C-N) |
| ~145.0 | d | ³J(C,F) ≈ 5 | C6 (Pyridine) |
| ~118.0 | d | ²J(C,F) ≈ 20 | C5 (Pyridine) |
| (Not Observed) | - | - | C4 (Pyridine, C-B) |
| ~66.5 | s | - | Morpholine (-OCH₂) |
| ~48.0 | d | ⁴J(C,F) ≈ 3 | Morpholine (-NCH₂) |
Note: The carbon attached to the boron atom (C4) is often not observed or is very broad due to the quadrupolar relaxation of the boron nucleus.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 213.08 | [M+H]⁺ |
| 195.07 | [M+H - H₂O]⁺ |
Note: Analysis would likely be performed using Electrospray Ionization (ESI) in positive ion mode. Boronic acids may dehydrate in the ion source.
Experimental Protocols
The following are generalized methodologies for the acquisition of the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). The use of methanol can sometimes help to break up oligomeric species that boronic acids are prone to form.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz) should be utilized.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
Reference the spectrum to the solvent peak.
-
Mass Spectrometry (MS)
Protocol for Electrospray Ionization (ESI) MS:
-
Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile. A small amount of formic acid or ammonium acetate can be added to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to obtain a stable signal and minimize in-source fragmentation.
-
Synthetic Workflow and Characterization Logic
The synthesis of this compound would likely proceed through its more stable pinacol ester derivative. The general logic for its synthesis and subsequent characterization is outlined below.
This workflow begins with a commercially available starting material, 2,3-difluoropyridine. A nucleophilic aromatic substitution with morpholine, followed by a directed ortho-metalation and subsequent borylation reaction, would yield the pinacol ester. The final boronic acid can be obtained by hydrolysis of this ester. Each key intermediate and the final products would be rigorously characterized by NMR and MS to confirm their structure and purity.
Discovery and history of 3-Fluoro-2-morpholinopyridine-4-boronic acid
An In-depth Technical Guide on 3-Fluoro-2-morpholinopyridine-4-boronic acid
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized heterocyclic organoboron compound. Due to the limited publicly available information on the specific discovery and detailed history of this compound, this guide focuses on the plausible synthetic pathways, general properties, and potential applications based on the chemistry of related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and utilization of novel building blocks.
Introduction
This compound is a substituted pyridinylboronic acid. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the pyridine ring, the fluorine atom, and the boronic acid moiety. The pyridine scaffold is a common feature in many biologically active molecules[1]. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The boronic acid group is a versatile functional group, most notably utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, a cornerstone of modern organic synthesis.
While the specific historical context of the initial synthesis and discovery of this compound is not well-documented in readily accessible scientific literature or patents, its structural motifs suggest its utility as a building block in the synthesis of complex molecules.
Physicochemical Properties
The fundamental properties of this compound and its common synthetic precursor, the pinacol ester, are summarized below.
| Property | This compound | This compound pinacol ester |
| CAS Number | 1256355-28-8 | 957198-29-7[2] |
| Molecular Formula | C₉H₁₂BFN₂O₃ | C₁₅H₂₂BFN₂O₃[2] |
| Molecular Weight | 225.01 g/mol | 308.16 g/mol [2] |
Plausible Synthetic Pathways
A likely precursor for the synthesis would be a 4-halo-3-fluoro-2-morpholinopyridine. The synthesis would likely proceed via the following conceptual workflow:
Caption: Plausible synthetic workflow for this compound.
Detailed Hypothetical Experimental Protocol
The following protocol is a generalized procedure based on the synthesis of similar pyridinylboronic acids and should be adapted and optimized for the specific substrate.
Materials:
-
4-Bromo-3-fluoro-2-morpholinopyridine (starting material)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 4-bromo-3-fluoro-2-morpholinopyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
n-Butyllithium is added dropwise to the solution, and the mixture is stirred at -78 °C for a period to allow for complete lithium-halogen exchange.
-
Triisopropyl borate is then added dropwise at -78 °C, and the reaction is allowed to slowly warm to room temperature.
-
The reaction is quenched by the addition of aqueous HCl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude boronic acid.
-
Purification can be achieved by recrystallization or column chromatography.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific applications of this compound are not extensively documented, its structure suggests significant potential in drug discovery. Boronic acids are key reagents in Suzuki-Miyaura cross-coupling reactions, which are widely used to synthesize biaryl and heteroaryl compounds. These structural motifs are prevalent in many approved drugs.
The general utility of pyridinylboronic acids in medicinal chemistry can be visualized in the following logical flow:
Caption: Role of pyridinylboronic acids in a typical drug discovery workflow.
Conclusion
This compound represents a potentially valuable, yet under-documented, building block for organic synthesis, particularly in the realm of medicinal chemistry. While a detailed historical account of its discovery is not apparent, its synthesis can be reasonably extrapolated from established methods for related compounds. The combination of a fluorinated pyridine core with a versatile boronic acid functionality makes it an attractive reagent for the construction of novel and complex molecular architectures with potential biological activity. Further research and publication of its specific synthesis and applications would be a valuable contribution to the scientific community.
References
Unlocking the Potential: A Technical Guide to Research Areas for 3-Fluoro-2-morpholinopyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Fluoro-2-morpholinopyridine-4-boronic acid is a synthetically accessible building block with significant potential in medicinal chemistry and materials science. Its unique trifecta of a fluorinated pyridine ring, a morpholine substituent, and a boronic acid functional group offers a versatile platform for the development of novel compounds with tailored biological activities and material properties. The fluorine atom can enhance metabolic stability and binding affinity, the morpholine group can improve solubility and pharmacokinetic profiles, and the boronic acid moiety serves as a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This technical guide explores potential research avenues for this promising compound, providing a framework for its application in drug discovery and beyond.
Chemical and Physical Properties
A clear understanding of the fundamental properties of this compound and its common synthetic precursor, the pinacol ester, is crucial for its effective utilization.
| Property | This compound | 3-Fluoro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester |
| CAS Number | 1256355-28-8[1][2][3] | 957198-29-7[4][5] |
| Molecular Formula | C9H12BFN2O3[1][2] | C15H22BFN2O3[4][5] |
| Molecular Weight | 226.01 g/mol [1] | 308.16 g/mol [4] |
| IUPAC Name | (3-fluoro-2-morpholinopyridin-4-yl)boronic acid[1] | 3-Fluoro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester[4][5] |
| SMILES | OB(O)C1=C(F)C(N2CCOCC2)=NC=C1 | CC1(C)OB(OC1(C)C)C2=C(F)C(N3CCOCC3)=NC=C2 |
| InChI Key | KKEINPUABSQWEE-UHFFFAOYSA-N[3][6] | Not available |
Potential Research Areas
The unique structural features of this compound suggest several promising avenues for research, primarily centered around medicinal chemistry and the development of novel therapeutics.
Kinase Inhibitors in Oncology
The pyridine core is a well-established scaffold in the design of kinase inhibitors. The introduction of a fluorine atom can significantly enhance binding affinity to the ATP-binding pocket of various kinases. The morpholine group can be tailored to improve solubility and cell permeability.
Proposed Research Workflow:
A library of compounds can be synthesized via Suzuki-Miyaura coupling of this compound with a diverse set of aryl and heteroaryl halides. This library can then be screened against a panel of cancer-relevant kinases to identify initial hits. Subsequent lead optimization through structure-activity relationship (SAR) studies would involve modifying the coupled aryl/heteroaryl moiety to improve potency and selectivity.
Inhibitors of Bacterial Virulence Factors
The increasing threat of antibiotic resistance necessitates the development of novel antibacterial agents that target virulence factors rather than bacterial growth. The fluorinated pyridine scaffold could be explored for its potential to inhibit key bacterial enzymes or signaling pathways.
Hypothetical Signaling Pathway Inhibition:
Research in this area would involve identifying a suitable bacterial target and then designing and synthesizing derivatives of this compound that could potentially inhibit its function. High-throughput screening of a compound library against the target protein would be a key initial step.
Probes for Chemical Biology
The boronic acid group can reversibly bind to diols, a feature that can be exploited for the development of chemical probes to study biological systems. For instance, fluorescently tagged derivatives could be used to label and visualize specific glycoproteins or other biomolecules containing diol functionalities. The presence of fluorine could also be exploited for 19F NMR-based studies.
Logical Relationship for Probe Development:
Experimental Protocols
The following are generalized protocols for the synthesis and application of this compound. These should be adapted and optimized for specific target molecules and reactions.
Protocol 1: Synthesis of this compound
This protocol is based on analogous syntheses of fluorinated pyridine boronic acids.[7]
Materials:
-
4-Bromo-3-fluoro-2-morpholinopyridine (starting material, may require custom synthesis)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 4-bromo-3-fluoro-2-morpholinopyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 30 minutes.
-
Add triisopropyl borate dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
Procedure:
-
In a reaction vessel, combine this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Conclusion
This compound represents a valuable and versatile building block for chemical synthesis. Its unique combination of functional groups provides a solid foundation for the exploration of new chemical space in drug discovery and materials science. The proposed research areas and experimental protocols in this guide are intended to serve as a starting point for investigators seeking to harness the potential of this intriguing molecule. Further research into its synthesis, reactivity, and biological applications is highly encouraged and is expected to yield exciting new discoveries.
References
- 1. 1256355-28-8|(3-Fluoro-2-morpholinopyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. aobchem.com [aobchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. scbt.com [scbt.com]
- 5. aobchem.com [aobchem.com]
- 6. CAS 1256355-28-8: B-[3-Fluoro-2-(4-morpholinyl)-4-pyridiny… [cymitquimica.com]
- 7. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for 3-Fluoro-2-morpholinopyridine-4-boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-morpholinopyridine-4-boronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic compounds through Suzuki-Miyaura cross-coupling reactions. Its unique structure, featuring a fluorine-substituted pyridine ring and a morpholine moiety, makes it an attractive component in the design of novel therapeutic agents. The morpholine group is a privileged pharmacophore found in numerous approved drugs, often enhancing potency and modulating pharmacokinetic properties. The fluorine atom can improve metabolic stability and binding affinity. This document provides detailed application notes and protocols for the effective use of this compound in drug discovery, with a focus on its application in the synthesis of kinase inhibitors.
Key Applications in Medicinal Chemistry
The structural features of this compound make it particularly suitable for the synthesis of kinase inhibitors, especially targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer and other diseases. Many potent and selective PI3K inhibitors incorporate a morpholine-substituted heterocycle.
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions, where it serves as the organoboron partner to be coupled with a variety of (hetero)aryl halides. This reaction facilitates the formation of a carbon-carbon bond, connecting the fluoropyridinyl-morpholine fragment to a core scaffold, often a pyrimidine or purine derivative, to generate potential kinase inhibitors.
Featured Application: Synthesis of a 2-(2-Fluoro-3-morpholinopyridin-4-yl)-Substituted Pyrimidine as a PI3K Inhibitor
This section outlines the synthesis of a hypothetical, yet representative, PI3K inhibitor using this compound. The target molecule incorporates the 2-fluoro-3-morpholinopyridin-4-yl moiety attached to a pyrimidine core, a common scaffold in kinase inhibitors.
Signaling Pathway Context: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a key therapeutic target in oncology. The diagram below illustrates the central role of PI3K in this cascade. Inhibition of PI3K can block downstream signaling, leading to reduced cell proliferation and survival.
Synthetic Workflow
The general workflow for the synthesis and evaluation of a potential kinase inhibitor using this compound is depicted below.
Experimental Protocols
Microwave-Assisted Suzuki-Miyaura Coupling of this compound with a Halogenated Pyrimidine
This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura coupling of this compound with a generic chloro-pyrimidine derivative.
Materials:
-
This compound
-
Halogenated pyrimidine (e.g., 2-chloro-5-iodopyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or DME)
-
Microwave synthesis vial (10 mL)
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the halogenated pyrimidine (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (2-5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1-0.2 M with respect to the halide).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-140 °C) for a specified time (typically 10-30 minutes). Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation
While specific quantitative data for compounds synthesized using this compound is not yet publicly available, the following table presents representative data for closely related morpholino-pyrimidine based PI3K inhibitors to provide a benchmark for expected activity.
| Compound ID | Core Scaffold | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Reference Cell Line | Antiproliferative IC₅₀ (nM) |
| Compound A | Pyrimidine | 5 | 150 | 8 | 25 | MCF7 (Breast Cancer) | 50 |
| Compound B | Purine | 12 | 250 | 15 | 40 | U87 (Glioblastoma) | 80 |
| Compound C | Pyrimidine | 2 | 80 | 3 | 15 | PC3 (Prostate Cancer) | 35 |
Note: The data in this table is illustrative and based on known PI3K inhibitors with similar structural motifs. Actual results for novel compounds will require experimental determination.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds in medicinal chemistry. Its application in the construction of kinase inhibitors, particularly targeting the PI3K pathway, holds significant promise for the development of new therapeutic agents. The provided protocols and conceptual frameworks are intended to guide researchers in the effective utilization of this reagent in their drug discovery programs.
Application Notes and Protocols for Cross-Coupling Reactions with (3-Fluoro-2-morpholinopyridin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in medicinal chemistry. Pyridine-containing molecules are of significant interest due to their presence in numerous pharmaceuticals. The functionalization of the pyridine ring with substituents such as fluorine and morpholine can significantly influence the physicochemical and pharmacological properties of a molecule, including metabolic stability, solubility, and target engagement.
This document provides detailed experimental procedures for the synthesis and subsequent use of (3-fluoro-2-morpholinopyridin-4-yl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The protocols are designed to serve as a comprehensive guide for laboratory chemists.
Synthesis of (3-Fluoro-2-morpholinopyridin-4-yl)boronic acid
The synthesis of the title boronic acid can be achieved through a lithiation-borylation sequence starting from a suitable halogenated precursor, such as 4-bromo-3-fluoro-2-morpholinopyridine.
Experimental Protocol: Synthesis of (3-Fluoro-2-morpholinopyridin-4-yl)boronic acid
Materials:
-
4-bromo-3-fluoro-2-morpholinopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, dropping funnel)
-
Magnetic stirrer and stirring bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 4-bromo-3-fluoro-2-morpholinopyridine (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via a syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
To the reaction mixture, add triisopropyl borate (1.2 equiv) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2-3).
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by trituration with a suitable solvent system (e.g., diethyl ether/hexanes) or by flash column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling Reactions
(3-Fluoro-2-morpholinopyridin-4-yl)boronic acid is a valuable building block for the synthesis of a variety of 4-aryl-3-fluoro-2-morpholinopyridines. The following protocol provides a general procedure for the Suzuki-Miyaura coupling with various aryl and heteroaryl halides.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
(3-Fluoro-2-morpholinopyridin-4-yl)boronic acid
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stirring bar
-
Heating mantle or oil bath
Procedure:
-
To a reaction vial or flask, add (3-fluoro-2-morpholinopyridin-4-yl)boronic acid (1.2-1.5 equiv), the aryl/heteroaryl halide (1.0 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of (3-fluoro-2-morpholinopyridin-4-yl)boronic acid with various aryl bromides under typical reaction conditions.
| Entry | Aryl Bromide Coupling Partner | Product | Representative Yield Range (%) |
| 1 | 4-Bromoanisole | 4-(4-methoxyphenyl)-3-fluoro-2-morpholinopyridine | 75-90 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(4-(trifluoromethyl)phenyl)-3-fluoro-2-morpholinopyridine | 65-80 |
| 3 | 3-Bromopyridine | 3-fluoro-2-morpholino-4-(pyridin-3-yl)pyridine | 60-75 |
| 4 | 1-Bromo-2-methylbenzene | 3-fluoro-2-morpholino-4-(o-tolyl)pyridine | 50-70 |
| 5 | 4-Bromobenzonitrile | 4-(3-fluoro-2-morpholinopyridin-4-yl)benzonitrile | 70-85 |
Note: Yields are representative and can vary based on the specific reaction conditions, scale, and purity of reagents.
Visualizations
Experimental Workflow for Suzuki-Miyaura Cross-Coupling
Applications of 3-Fluoro-2-morpholinopyridine-4-boronic acid in drug discovery
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Application Notes and Protocols: Palladium-Catalyzed Reactions Involving 3-Fluoro-2-morpholinopyridine-4-boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Fluoro-2-morpholinopyridine-4-boronic acid is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine core, a fluorine substituent, a morpholino group, and a boronic acid moiety, makes it a valuable reagent for constructing complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, while the morpholine group often improves aqueous solubility and pharmacokinetic properties.[1][2] The boronic acid functional group is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which enables the efficient formation of carbon-carbon bonds.[2][3]
These application notes provide an overview of the utility of this compound in palladium-catalyzed reactions and offer detailed protocols as a starting point for synthetic applications.
Applications in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the coupling of organoboron compounds with halides or pseudohalides.[4][5] this compound serves as the organoboron partner, enabling the introduction of the substituted pyridine scaffold into a target molecule. This is particularly relevant in drug discovery, where pyridine rings are prevalent in a wide range of biologically active compounds.[6]
However, the cross-coupling of 2-substituted nitrogen-containing heteroaryl organoboranes can be challenging due to factors such as slow transmetalation rates and potential for protodeboronation.[7] The selection of an appropriate palladium catalyst, ligand, base, and solvent system is therefore critical to achieving high yields and reaction efficiency.
Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids
While specific reaction data for this compound is not extensively published, the following tables summarize common conditions successfully employed for analogous challenging heteroaryl boronic acids. These serve as a strong starting point for reaction optimization.
Table 1: Catalyst, Ligand, and Base Combinations
| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Typical Substrates | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃ (1-2%) | SPhos, XPhos, RuPhos (2-4%) | K₃PO₄, Cs₂CO₃ (2-3 eq.) | Aryl/Heteroaryl Chlorides, Bromides | [7][8] |
| Pd(PPh₃)₄ (2-5%) | None | Na₂CO₃, K₂CO₃ (2-3 eq.) | Aryl/Heteroaryl Bromides, Iodides | [9] |
| Pd(dppf)Cl₂ (2-5%) | None | K₃PO₄, Na₃PO₄ (3 eq.) | Aryl/Heteroaryl Bromides, Iodides | [6][8][10] |
| Pd(OAc)₂ (2-4%) | P(t-Bu)₃, PCy₃ (4-8%) | KF, K₂CO₃ (3 eq.) | Aryl/Heteroaryl Triflates, Bromides |[4][7] |
Table 2: Solvent and Temperature Profiles
| Solvent System | Temperature (°C) | Reaction Type | Notes | Reference |
|---|---|---|---|---|
| 1,4-Dioxane / H₂O | 80 - 110 | Conventional Heating | Standard, widely applicable system. | [8][10] |
| Toluene / H₂O | 80 - 110 | Conventional Heating | Good for many substrates; requires vigorous stirring. | [10] |
| DMF or DMA | 80 - 150 | Conventional Heating | Higher boiling points for less reactive halides. | [11] |
| THF / H₂O | Room Temp - 60 | High-Activity Catalysts | Used with highly active precatalysts for unstable boronic acids. | [12] |
| 1,4-Dioxane | 100 - 150 | Microwave Irradiation | Significantly reduces reaction times. |[9] |
Experimental Protocols
The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization may be necessary for specific substrates.
Protocol 2.1: General Procedure for Conventional Heating
Materials:
-
This compound (1.0 - 1.2 equivalents)
-
Aryl/Heteroaryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), base (3.0 eq.), and palladium catalyst (0.03-0.05 eq.).
-
Seal the vessel with a rubber septum or condenser.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2.2: General Procedure for Microwave-Assisted Heating
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl/Heteroaryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equivalents)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 5:1)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the aryl halide (1.0 eq.), this compound (1.5 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).[10]
-
Add the degassed solvent and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-45 minutes.[9]
-
After the reaction is complete, cool the vessel to room temperature using compressed air.
-
Perform the aqueous workup and purification as described in Protocol 2.1.
Visualized Workflows and Mechanisms
To clarify the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. CAS 1256355-28-8: B-[3-Fluoro-2-(4-morpholinyl)-4-pyridiny… [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Fluoro-2-morpholinopyridine-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the construction of these carbon-carbon bonds.[1][2] This is due to its mild reaction conditions and tolerance for a wide range of functional groups.[2] Heteroaryl boronic acids are particularly valuable building blocks, allowing for the introduction of key pharmacophores that can modulate the physicochemical properties of the final compounds, such as metabolic stability and bioavailability.[3][4]
This document provides detailed application notes and protocols for the use of 3-Fluoro-2-morpholinopyridine-4-boronic acid in the synthesis of biaryl compounds. While the free boronic acid may be used, it is often supplied and handled as its more stable pinacol ester derivative, 3-Fluoro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester (CAS: 957198-29-7), which is readily hydrolyzed in situ under the reaction conditions.[5][6][7] The protocols outlined herein are designed to serve as a robust starting point for researchers engaged in drug discovery and medicinal chemistry.
General Reaction Scheme
The Suzuki-Miyaura cross-coupling reaction between this compound pinacol ester and a variety of (hetero)aryl halides is illustrated below. This reaction facilitates the formation of a C-C bond between the pyridine ring and the (hetero)aryl partner.
References
Application Notes and Protocols: High-Yield Synthesis of 3-Fluoro-2-morpholinopyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 3-fluoro-2-morpholinopyridine-4-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The protocols are designed to achieve high yields and purity, facilitating its use in subsequent synthetic transformations, such as Suzuki-Miyaura cross-coupling reactions.
Introduction
This compound and its derivatives are key intermediates in the synthesis of various biologically active compounds. The presence of the fluorine atom and the morpholino group on the pyridine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecules. Achieving a high-yield and scalable synthesis of this boronic acid is therefore of considerable interest. Two primary synthetic strategies are presented: a halogen-metal exchange followed by borylation, and an iridium-catalyzed C-H borylation.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of analogous pyridinylboronic acids, which can be adapted for the target molecule.
Table 1: Halogen-Metal Exchange and Borylation of Halopyridines
| Starting Material | Base | Borylation Reagent | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2-fluoropyridine | n-Butyllithium | Triisopropyl borate | Toluene/THF | -78 | 1 | 91 | Patent CN104478913A |
| 3-Bromopyridine | n-Butyllithium | Trimethyl borate | THF | -78 | 1.5 | 85 | General Procedure |
| 2-Bromopyridine | n-Butyllithium | Triisopropyl borate | THF | -78 | 2 | 88 | General Procedure |
Table 2: Iridium-Catalyzed C-H Borylation of Substituted Pyridines
| Substrate | Boron Source | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Disubstituted Pyridine | B₂pin₂ | [Ir(COD)OMe]₂ | dtbpy | Neat | 80-100 | 1-16 | Good to Excellent | [1] |
| CF₃-Substituted Pyridine | B₂pin₂ | [Ir(COD)OMe]₂ | dtbpy | Neat | 80-100 | 2 | 83-88 | [2] |
| Fluoroarenes | B₂pin₂ | Iridium Complex | Terpyridine | Not Specified | Not Specified | Not Specified | High | [3] |
Experimental Protocols
Protocol 1: Synthesis via Halogen-Metal Exchange and Borylation
This protocol describes the synthesis of this compound from a 4-halo-3-fluoro-2-morpholinopyridine precursor. The reaction proceeds via a lithium-halogen exchange followed by trapping of the resulting organolithium species with a borate ester.
Diagram of the Synthetic Pathway:
References
Application Notes and Protocols: 3-Fluoro-2-morpholinopyridine-4-boronic acid in Fragment-Based Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful methodology for the identification of novel lead compounds. This approach utilizes low molecular weight fragments (typically < 300 Da) to probe the binding sites of biological targets. 3-Fluoro-2-morpholinopyridine-4-boronic acid is a valuable fragment due to its unique structural and chemical characteristics. The pyridine core provides a scaffold for potential hydrogen bonding and aromatic interactions, while the strategically placed fluorine atom can enhance metabolic stability and binding affinity. Critically, the boronic acid moiety can form reversible covalent bonds with nucleophilic residues such as serine, threonine, or lysine within a protein's active site, making it a particularly interesting fragment for screening against enzymes like serine proteases.
This document provides detailed application notes and experimental protocols for the use of this compound in a typical FBDD campaign targeting a hypothetical serine protease.
Chemical Properties
A summary of the key chemical properties of this compound and its commonly used pinacol ester derivative are presented below.
| Property | This compound | 3-Fluoro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester |
| CAS Number | 1256355-28-8 | 957198-29-7 |
| Molecular Formula | C₉H₁₂BFN₂O₃ | C₁₅H₂₂BFN₂O₃ |
| Molecular Weight | 226.01 g/mol | 308.16 g/mol |
| Structure | ||
| (Image of this compound structure) | (Image of 3-Fluoro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester structure) |
Hypothetical Signaling Pathway: Serine Protease Cascade
This application note will focus on a hypothetical signaling pathway where a serine protease is a key upstream regulator. Inhibition of this protease is expected to modulate downstream signaling events, making it a therapeutic target. Boronic acid-containing fragments are excellent starting points for developing inhibitors of such proteases.
Caption: Hypothetical signaling pathway involving a target serine protease.
Experimental Workflow for Fragment-Based Screening
A typical FBDD workflow involves a primary screen to identify initial hits, followed by orthogonal validation and structural studies to confirm binding and guide optimization.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Experimental Protocols
Detailed methodologies for key experiments in the FBDD workflow are provided below.
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF is a rapid and cost-effective method for primary screening to identify fragments that bind to and stabilize the target protein, resulting in a thermal shift (ΔTm).
Protocol:
-
Protein Preparation: Prepare a solution of the purified target serine protease at a concentration of 2 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment Preparation: Prepare a 10 mM stock solution of this compound and other fragments in 100% DMSO.
-
Assay Plate Setup:
-
In a 384-well PCR plate, add 19.8 µL of the protein solution to each well.
-
Add 0.2 µL of the 10 mM fragment stock solution to the respective wells for a final fragment concentration of 100 µM and a final DMSO concentration of 1%.
-
Include control wells with 0.2 µL of 100% DMSO (no fragment).
-
-
Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) to each well at a final concentration of 5X.
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in a real-time PCR instrument.
-
Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute.
-
-
Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates binding.
Hypothetical DSF Screening Data:
| Fragment | Concentration (µM) | Tm (°C) | ΔTm (°C) vs. DMSO | Hit? |
| DMSO Control | - | 52.3 | - | - |
| This compound | 100 | 55.8 | +3.5 | Yes |
| Fragment X | 100 | 52.5 | +0.2 | No |
| Fragment Y | 100 | 54.1 | +1.8 | Yes |
| Fragment Z | 100 | 52.1 | -0.2 | No |
Primary Screening: ¹⁹F NMR Spectroscopy
For fluorinated fragments like this compound, ¹⁹F NMR is a powerful primary screening technique. Changes in the fluorine resonance upon addition of the target protein indicate binding.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the target serine protease at 50 µM in a deuterated buffer (e.g., 50 mM Tris-d11 pH 7.5, 150 mM NaCl, 99.9% D₂O).
-
Prepare a stock solution of this compound at 5 mM in a suitable deuterated solvent (e.g., DMSO-d6).
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹⁹F NMR spectrum of the fragment alone (e.g., at 200 µM) as a reference.
-
Prepare a sample containing the fragment (200 µM) and the target protein (10 µM).
-
Acquire a 1D ¹⁹F NMR spectrum of the protein-fragment mixture.
-
-
Data Analysis: Compare the ¹⁹F NMR spectra of the fragment with and without the target protein. A change in the chemical shift, line broadening, or a decrease in the signal intensity of the fluorine resonance indicates binding.
Hypothetical ¹⁹F NMR Screening Data:
| Fragment | Protein Presence | ¹⁹F Chemical Shift (ppm) | Line Broadening (Hz) | Hit? |
| This compound | No | -120.5 | 5 | - |
| This compound | Yes | -120.8 | 25 | Yes |
Hit Validation: Surface Plasmon Resonance (SPR)
SPR is used as an orthogonal method to confirm hits from the primary screen and to determine their binding affinity (K D) and kinetics (k a and k d).
Protocol:
-
Chip Preparation: Covalently immobilize the purified target serine protease onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Fragment Preparation: Prepare a series of dilutions of this compound in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO) ranging from 1 µM to 500 µM.
-
Binding Analysis:
-
Inject the fragment solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
Include a buffer-only injection for baseline subtraction.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D = k d / k a).
-
Hypothetical SPR Validation Data:
| Fragment | K D (µM) | k a (1/Ms) | k d (1/s) |
| This compound | 150 | 1.2 x 10³ | 0.18 |
| Fragment Y | 350 | 8.5 x 10² | 0.30 |
Conclusion
This compound represents a promising fragment for initiating drug discovery campaigns, particularly against serine proteases. Its chemical features facilitate robust detection in primary biophysical assays such as DSF and ¹⁹F NMR. The boronic acid moiety provides a handle for forming reversible covalent interactions, which can be a favorable starting point for developing potent and selective inhibitors. The detailed protocols provided herein offer a comprehensive guide for researchers to effectively utilize this fragment in their FBDD workflows. Subsequent hit-to-lead optimization, guided by structural biology, can leverage the modifiable positions on the pyridine and morpholine rings to enhance potency and selectivity.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Fluoro-2-morpholinopyridine-4-boronic acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction involving 3-Fluoro-2-morpholinopyridine-4-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My Suzuki coupling reaction is resulting in a very low or no yield. What are the primary issues to investigate?
A1: Low yields with this substrate are common and can often be traced to a few key factors related to its specific structure.
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen, particularly when adjacent to the morpholine group at the 2-position, can coordinate to the palladium catalyst. This is a well-documented issue known as the "2-pyridyl problem," which leads to catalyst deactivation and poor reaction performance.[1][2]
-
Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your boronic acid starting material.[3] Heteroaryl boronic acids, especially those on electron-deficient rings like a fluorinated pyridine, are particularly susceptible to this decomposition pathway.
-
Poor Transmetalation: The fluorine atom makes the pyridine ring electron-deficient. While this can be good for oxidative addition, it can slow down the rate-limiting transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[4]
-
Reagent & Reaction Condition Quality: As with any sensitive cross-coupling reaction, the quality of your reagents (catalyst, ligand, base, solvent) and the strictness of your anaerobic conditions are critical. Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[3]
Q2: How can I overcome palladium catalyst inhibition when using this 2-substituted pyridine boronic acid?
A2: Mitigating catalyst inhibition is crucial for success. The primary strategy involves selecting a suitable ligand that can stabilize the palladium center and prevent pyridine coordination.
-
Use Bulky, Electron-Rich Ligands: Employ modern biaryl phosphine ligands (often called "Buchwald ligands") such as SPhos, XPhos, or RuPhos.[2][3] These ligands are sterically demanding, which helps to shield the palladium center and prevent the pyridine nitrogen from binding and deactivating it.[3] They also promote the key steps of the catalytic cycle.[2]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another class of highly effective ligands for challenging Suzuki couplings.
-
Increase Catalyst Loading: If ligand screening is unsuccessful, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may help achieve a reasonable yield, although this is a less ideal solution.
Q3: I suspect protodeboronation is consuming my boronic acid. What steps can I take to minimize this side reaction?
A3: Protodeboronation is often promoted by water and strong bases. Adjusting your reaction conditions can significantly reduce this unwanted pathway.
-
Use Anhydrous Conditions: Ensure your solvents are anhydrous and your reagents are dry. Water is the primary proton source for this side reaction.
-
Select a Milder or Non-Aqueous Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃). A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often a good choice, especially under anhydrous conditions.[3]
-
Switch to a Boronic Ester: Boronic acids can be converted to more stable derivatives like pinacol esters or MIDA boronates. These reagents are less prone to protodeboronation and act as a "slow release" source of the boronic acid under the reaction conditions.
Q4: My reaction is sluggish and the starting materials are consumed very slowly. How can I improve the reaction rate?
A4: Slow reaction rates are typically due to a difficult oxidative addition step (with aryl chlorides) or a slow transmetalation step.
-
Optimize the Base: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation. A thorough base screen is recommended. K₃PO₄ is often effective in challenging couplings.[3]
-
Increase Reaction Temperature: Higher temperatures can overcome the activation energy for difficult steps. Microwave irradiation is an excellent technique for rapidly heating reactions to high temperatures (e.g., 100-150 °C), often reducing reaction times from hours to minutes and improving yields.
-
Check Your Aryl Halide: The reactivity of the aryl halide partner follows the trend I > Br > OTf >> Cl. Couplings with aryl chlorides are particularly challenging and require highly active catalyst systems (e.g., those with Buchwald ligands).[5]
Quantitative Data on Reaction Conditions
While specific data for this compound is proprietary, the following tables provide representative data from studies on structurally similar heteroaryl boronic acids. These results illustrate the impact of different reaction parameters on yield and can guide your optimization process.
Table 1: Effect of Catalyst/Ligand System on Yield (Coupling of a generic 2-substituted heteroaryl boronic acid with an aryl bromide)
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | < 20 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 85 |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 65 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 92 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
Table 2: Effect of Base and Solvent on Yield (Coupling using a Pd/Biaryl Phosphine catalyst system)
| Base (equiv) | Solvent | Temp (°C) | Yield (%) | Notes |
| K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 68 | Aqueous conditions may promote protodeboronation. |
| Cs₂CO₃ (2) | Dioxane | 100 | 89 | Anhydrous conditions, often improves yield. |
| K₃PO₄ (3) | Toluene | 110 | 91 | Strong, non-nucleophilic base, effective in difficult couplings. |
| Na₂CO₃ (2) | DMF | 120 | 75 | High boiling polar aprotic solvent. |
| KF (3) | THF | 80 | 62 | Milder base, can reduce side reactions. |
Experimental Protocols
This section provides a generalized, robust protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This should be used as a starting point and optimized for your specific substrates.
Microwave-Assisted Protocol (Recommended for Rapid Optimization)
-
Reagent Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv, e.g., 0.5 mmol), this compound (1.2-1.5 equiv), the palladium catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add the chosen degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water, or anhydrous dioxane). The final concentration should be approximately 0.1 M.
-
Reaction Setup: Seal the vial with a cap and place it in the microwave reactor.
-
Irradiation: Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 10-30 minutes).
-
Monitoring & Workup: After the reaction, cool the vial to room temperature. Monitor the reaction progress by TLC or LC-MS. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.
Conventional Heating Protocol
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand, followed by the degassed anhydrous solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).
-
Monitoring & Workup: Monitor the reaction progress using a suitable analytical technique (TLC, LC-MS). Once complete, cool the mixture to room temperature and follow the workup and purification steps described in the microwave protocol.
Visualized Workflows and Mechanisms
The following diagrams illustrate the key chemical processes and troubleshooting logic.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: 3-Fluoro-2-morpholinopyridine-4-boronic acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 3-Fluoro-2-morpholinopyridine-4-boronic acid and its derivatives in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings involving this compound can be attributed to several factors, primarily related to the inherent reactivity of this substrate. Key areas to investigate include:
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to the formation of 3-fluoro-2-morpholinopyridine. This process is often accelerated by the presence of water, strong bases, and elevated temperatures. The electron-withdrawing nature of the fluorine atom and the pyridine ring can make this particular boronic acid susceptible to this decomposition pathway.
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the deactivation of the active catalytic species. This is a common issue encountered with nitrogen-containing heterocycles in cross-coupling reactions.
-
Homocoupling: An undesired side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. This can be promoted by the presence of oxygen in the reaction mixture.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent. An inappropriate combination can result in poor catalytic turnover and low product formation.
Q2: What is protodeboronation and how can I minimize it for this compound?
A2: Protodeboronation is the protonolysis of the boronic acid, where the boronic acid group is replaced by a hydrogen atom. This is a common side reaction, especially with electron-deficient and heteroaromatic boronic acids. To minimize protodeboronation, consider the following strategies:
-
Use of Milder Bases: Strong bases can accelerate protodeboronation. Switching to milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.
-
Anhydrous Conditions: While a small amount of water can be beneficial in some Suzuki couplings, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents is recommended.
-
Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Optimizing the reaction temperature to the lowest effective point can help minimize this side reaction.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.
Q3: How can I prevent the homocoupling of this compound?
A3: Homocoupling of the boronic acid is primarily an oxidative process. To prevent it, rigorous exclusion of oxygen from the reaction is crucial. This can be achieved by:
-
Degassing Solvents: Thoroughly degassing the reaction solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw technique.
-
Inert Atmosphere: Conducting the reaction under a positive pressure of an inert gas.
-
Catalyst Choice: While less common, the choice of palladium source and ligands can sometimes influence the extent of homocoupling.
Q4: Which catalyst and ligand system is recommended for the coupling of this compound?
A4: For challenging substrates like this compound, which is both electron-deficient and contains a potentially coordinating nitrogen atom, the use of bulky, electron-rich phosphine ligands is often recommended. These ligands can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center, thus preventing catalyst deactivation. Commonly successful ligand types include Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos). The choice of palladium precursor is also important, with Pd(OAc)₂ and Pd₂(dba)₃ being common starting points.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Catalyst deactivation by pyridine nitrogen. 2. Inefficient oxidative addition. 3. Protodeboronation of the boronic acid. | 1. Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to shield the palladium center. 2. Ensure the aryl halide partner is sufficiently reactive (I > Br > Cl). For less reactive chlorides, a more active catalyst system may be needed. 3. See solutions for protodeboronation below. |
| Significant Protodeboronation | 1. Presence of excess water. 2. Use of a strong base. 3. High reaction temperature. 4. Inherent instability of the boronic acid. | 1. Use anhydrous solvents and reagents. 2. Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃). 3. Lower the reaction temperature and monitor the reaction progress to avoid prolonged heating. 4. Convert the boronic acid to its pinacol ester derivative for increased stability. |
| Formation of Homocoupled Byproduct | 1. Presence of oxygen in the reaction. 2. High reaction temperature or prolonged reaction time. | 1. Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (Ar or N₂). 2. Optimize the reaction temperature and time. |
| Incomplete Consumption of Starting Materials | 1. Insufficient catalyst loading. 2. Poor solubility of reagents. 3. Insufficient reaction time or temperature. | 1. Increase catalyst loading in small increments (e.g., from 1 mol% to 3 mol%). 2. Choose a solvent system that ensures all reagents are well-dissolved at the reaction temperature. A co-solvent system (e.g., dioxane/water) might be necessary. 3. Monitor the reaction by TLC or LC-MS and adjust the reaction time and temperature accordingly. |
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction of an aryl halide with 2-Fluoropyridine-3-boronic acid, a close structural analog to the target compound. This protocol can serve as a starting point for optimization.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
2-Fluoropyridine-3-boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, 2-fluoropyridine-3-boronic acid, and the base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Reaction Pathway and Major Side Reactions
Caption: Main reaction pathway and key side reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield reactions.
3-Fluoro-2-morpholinopyridine-4-boronic acid stability and storage conditions
This technical support center provides guidance on the stability and storage of 3-Fluoro-2-morpholinopyridine-4-boronic acid, along with troubleshooting advice for common experimental issues. The information is based on the general properties of boronic acids and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Recommended Storage Conditions for Related Boronic Acids:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Slows down potential degradation processes.[7][9] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation and reaction with atmospheric moisture.[5] |
| Container | Tightly sealed, opaque container | Protects from moisture and light, which can promote degradation.[4][5][8] |
| Location | Cool, dry, and well-ventilated place | Ensures a stable storage environment.[1][5][8] |
Q2: How stable is this compound in solution?
A2: The stability of boronic acids in solution is highly dependent on the solvent, pH, and temperature. Boronic acids are Lewis acids and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form in aqueous solutions.[10] The presence of a fluorine atom can increase the acidity of the boronic acid.[11] For experiments requiring the compound in solution, it is best practice to prepare fresh solutions and use them promptly. If storage of a solution is necessary, it should be stored at a low temperature and protected from light.
Q3: What are the potential degradation pathways for this compound?
A3: A common degradation pathway for boronic acids is dehydration to form a cyclic anhydride known as a boroxine. This process is often reversible upon the addition of water. Other potential degradation pathways include oxidation and protodeboronation (loss of the boronic acid group), especially under harsh conditions (e.g., strong acids or bases, high temperatures).
Q4: Are there any incompatible materials I should avoid?
A4: Yes. Boronic acids should not be stored with strong oxidizing agents, strong acids, or strong bases, as these can promote degradation.[1][8]
Troubleshooting Guide
Issue 1: Inconsistent or poor results in Suzuki-Miyaura coupling reactions.
This could be due to the degradation of the boronic acid.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Issue 2: The appearance of the solid material has changed over time (e.g., clumping, discoloration).
This may indicate uptake of moisture and potential degradation.
Caption: Troubleshooting guide for changes in the physical appearance of the solid.
Experimental Protocols
Protocol: General Assessment of Boronic Acid Stability
This protocol outlines a general method for assessing the stability of this compound under specific conditions.
-
Sample Preparation:
-
Divide a fresh batch of the boronic acid into several vials.
-
Expose each vial to a different condition you wish to test (e.g., room temperature, 40°C, exposure to air, dissolved in a specific solvent).
-
Keep one vial under the recommended storage conditions (-20°C, inert atmosphere) as a control.
-
-
Time Points:
-
Establish several time points for analysis (e.g., 1 week, 1 month, 3 months).
-
-
Analysis:
-
At each time point, take a small sample from each vial.
-
Analyze the samples and the control using the following methods:
-
¹H and ¹⁹F NMR Spectroscopy: Look for the appearance of new peaks or changes in the integration of existing peaks, which could indicate the formation of degradation products.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Quantify the purity of the boronic acid and identify the mass of any impurities.
-
-
-
Data Interpretation:
-
Compare the analytical data from the stressed samples to the control.
-
A significant decrease in the purity of the stressed samples indicates instability under those conditions.
-
Caption: General experimental workflow for assessing boronic acid stability.
References
- 1. fishersci.com [fishersci.com]
- 2. scribd.com [scribd.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]
- 7. usbio.net [usbio.net]
- 8. fishersci.pt [fishersci.pt]
- 9. usbio.net [usbio.net]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor reactivity of 3-Fluoro-2-morpholinopyridine-4-boronic acid
Answering the user's request.## Technical Support Center: 3-Fluoro-2-morpholinopyridine-4-boronic acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address common challenges encountered during its use in cross-coupling reactions.
The unique structure of this compound, featuring an electron-deficient pyridine ring and significant steric hindrance, often leads to poor reactivity in standard Suzuki-Miyaura coupling protocols. This guide offers solutions and optimization strategies to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in low to no yield. What are the primary causes?
A1: The poor reactivity of this substrate typically stems from a combination of three factors:
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Electronic Effects: The presence of the highly electronegative fluorine atom decreases the electron density of the pyridine ring.[1] This makes the boronic acid more Lewis acidic, which can slow down the transmetalation step, often the rate-limiting phase of the catalytic cycle.[1][2]
-
Steric Hindrance: The bulky morpholino group at the C2 position, adjacent to the boronic acid at C4, creates significant steric congestion. This can impede the approach of the palladium catalyst and hinder both the transmetalation and reductive elimination steps.[3][4]
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to deactivation and reduced catalytic activity.[4][5]
Q2: I suspect my boronic acid is degrading during the reaction. Is this common and how can I prevent it?
A2: Yes, pyridine boronic acids can be unstable and susceptible to protodeboronation, which is the cleavage of the carbon-boron bond.[2][4] This is especially a concern under certain basic and aqueous conditions.[4] To mitigate this:
-
Use Anhydrous Conditions: Where possible, running the reaction under anhydrous conditions can minimize protodeboronation, although some water is often necessary for the activity of certain bases.[4]
-
Utilize Boronic Acid Surrogates: Consider converting the boronic acid to a more stable form. Air-stable MIDA boronates or diethanolamine adducts can be used, which slowly release the boronic acid in situ.[3][6] The pinacol ester of this compound is also commercially available and may offer greater stability.[7][8]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, reducing the rate of decomposition.[4]
Q3: What are the most critical reaction parameters to optimize for this challenging substrate?
A3: For sterically hindered and electron-deficient boronic acids, the most crucial parameters to adjust are the catalyst/ligand system, the base, and the solvent. Standard conditions, such as using Pd(PPh₃)₄, are often ineffective for such demanding substrates.[4] A systematic approach to optimization is recommended.
Troubleshooting and Optimization Guide
If you are experiencing poor yields, follow this workflow to diagnose and resolve the issue.
Caption: A stepwise troubleshooting workflow for Suzuki-Miyaura reactions.
Data Presentation: Recommended Reaction Conditions
The following tables summarize recommended starting points and optimization parameters for coupling this compound.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale & Notes | Citation |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Precursors that are readily reduced to the active Pd(0) species. | [9] |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich biaryl phosphine ligands are highly effective for activating C-Cl bonds and coupling hindered substrates. | [4][9][10] |
| Pd/Ligand Ratio | 1:2 to 1:3 | Ensures complete formation of the active catalytic species. | [2] |
| Catalyst Loading | 1-5 mol% | Higher loading may be necessary for challenging substrates. | [3] |
| Base | K₃PO₄ or Cs₂CO₃ | Often provides superior yields in difficult couplings compared to weaker bases. | [9] |
| Solvent | 1,4-Dioxane or Toluene (anhydrous, degassed) | Aprotic solvents are preferred. A small amount of water (e.g., 10:1 organic/water) can sometimes be beneficial for dissolving the base. | [4][9][10] |
| Temperature | 100-110 °C | Hindered substrates often require higher temperatures to overcome activation barriers. | [3][10] |
Table 2: Effect of Different Bases on Challenging Suzuki Couplings
| Base | Solvent System | Typical Temp. (°C) | Yield | Notes | Citation |
| Na₂CO₃ | H₂O/DMF | 60 | Moderate | Effective for some electron-deficient aryl chlorides. | [9] |
| K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good | A common and generally effective base. | [9] |
| K₃PO₄ | 1,4-Dioxane | 80-100 | Good to Excellent | Often the base of choice for challenging couplings. Can be used with or without water. | [9][10] |
| Cs₂CO₃ | 1,4-Dioxane | 100 | Good to Excellent | A strong base that is highly effective but more expensive. | [9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (or its pinacol ester, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[9]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).[9]
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-Dioxane) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100-110 °C) for 12-24 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][4]
-
Purification: Purify the crude product by flash column chromatography.[3]
Protocol 2: Preparation of Diethanolamine Adduct for Improved Stability
If the free boronic acid proves too unstable, this adduct can be prepared and used directly in the coupling reaction.[3]
-
Dissolution: In a vial, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride).[3]
-
Adduct Formation: While stirring, add diethanolamine (1.0 equiv) dropwise. A precipitate should form.[3]
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[3]
Mechanistic Considerations
The difficulties in coupling this substrate can be visualized within the context of the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura cycle with key challenges for this substrate highlighted.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. aobchem.com [aobchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 3-Fluoro-2-morpholinopyridine-4-boronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products involving 3-Fluoro-2-morpholinopyridine-4-boronic acid.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of products from reactions utilizing this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Difficulty Removing Unreacted Boronic Acid
Question: I am having trouble removing the unreacted this compound from my reaction mixture. What are the best strategies?
Answer: Unreacted boronic acids can often be challenging to remove due to their polarity. Here are several effective methods:
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Basic Aqueous Wash: A common and effective method is to perform a liquid-liquid extraction with a basic aqueous solution, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. The basic conditions will deprotonate the boronic acid, forming a water-soluble boronate salt which will partition into the aqueous layer.[1][2] Care should be taken if your desired product is base-sensitive.
-
Sorbitol Extraction: An alternative is to use an aqueous solution of sorbitol. Sorbitol complexes with the boronic acid, increasing its aqueous solubility and facilitating its removal into the aqueous phase during extraction.[3]
-
Solid-Phase Extraction (SPE): Use of a boronic acid scavenger resin can be a highly effective method for selectively removing the unreacted starting material. The crude reaction mixture is passed through a cartridge containing the scavenger resin, which binds the boronic acid, allowing the desired product to be eluted.
-
Chromatography: If other methods fail or are not suitable, careful column chromatography can be employed. However, boronic acids can sometimes streak on silica gel.[3][4] Using a more polar solvent system or a different stationary phase may be necessary.
Issue 2: Co-elution of Product and Homocoupled Byproduct
Question: My desired product and the homocoupled byproduct of this compound have very similar polarities and are co-eluting during column chromatography. How can I separate them?
Answer: Separating compounds with similar polarities is a frequent challenge in purification. The homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling.[1][5] Here are some strategies to improve separation:
-
Optimize Column Chromatography:
-
Shallow Gradient: Employ a very shallow solvent gradient during elution to maximize the separation between the two compounds.[1]
-
Solvent System Screening: Test a variety of solvent systems with different selectivities. For example, if a hexane/ethyl acetate system is not working, try dichloromethane/methanol or toluene/acetone.[1]
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina, or reversed-phase silica (C18).[6]
-
-
Recrystallization: If your desired product is a solid, recrystallization can be a powerful purification technique.[1][7] The key is to find a solvent or solvent system in which the solubility of your product and the byproduct are significantly different.
-
Preparative HPLC: For difficult separations and to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Issue 3: Product Degradation on Silica Gel
Question: I am observing degradation of my product, which contains the 3-Fluoro-2-morpholinopyridine moiety, during silica gel chromatography. What is causing this and how can I prevent it?
Answer: The acidic nature of standard silica gel can lead to the degradation of acid-sensitive compounds, including some pyridine derivatives. The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, potentially catalyzing degradation.[6]
-
Neutralized Silica: Use silica gel that has been treated with a base, such as triethylamine, to neutralize the acidic sites.
-
Alumina Chromatography: Consider using basic or neutral alumina as an alternative stationary phase.
-
Deactivated Silica: Employ end-capped silica gel where the reactive silanol groups have been capped, reducing their acidity.[6]
-
Aqueous Work-up: Ensure that any acidic impurities from the reaction are thoroughly removed during the aqueous work-up before attempting chromatography.
Issue 4: Low Recovery After Purification
Question: I am experiencing low recovery of my desired product after the purification process. What are the potential causes and solutions?
Answer: Low recovery can stem from several factors throughout the work-up and purification workflow.
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Incomplete Extraction: Your product may have some water solubility, leading to losses in the aqueous layers during extraction. To mitigate this, back-extract the aqueous layers with your organic solvent.
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Adsorption onto Filtration Aids: If you are filtering through celite to remove a heterogeneous catalyst, your product may be adsorbing to the celite. Wash the celite thoroughly with the reaction solvent.[1]
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Irreversible Binding to Silica/Alumina: As mentioned, strong interactions with the stationary phase can lead to product loss.[6]
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Precipitation during Work-up: Changes in solvent composition or pH during the work-up could cause your product to precipitate out of solution unnoticed.
-
Volatility: If your product is volatile, it could be lost during solvent removal under reduced pressure. Use lower temperatures and a gentle stream of nitrogen if necessary.[6]
Data Presentation
Table 1: Comparison of Purification Methods for Boronic Acid Removal
| Purification Method | Principle | Advantages | Disadvantages |
| Basic Aqueous Wash | Converts boronic acid to a water-soluble boronate salt.[1][2] | Simple, inexpensive, and effective for many boronic acids. | May not be suitable for base-sensitive products. |
| Sorbitol Extraction | Forms a water-soluble complex with the boronic acid.[3] | Mild conditions, suitable for base-sensitive compounds. | May require multiple extractions for complete removal. |
| Boronic Acid Scavenger Resin | Covalent binding of the boronic acid to a solid support. | High selectivity and efficiency. | Higher cost compared to simple extraction. |
| Column Chromatography | Differential partitioning between a stationary and mobile phase. | Can separate a wide range of impurities. | Can be time-consuming; potential for product degradation on silica.[3][4] |
Table 2: Recommended Starting Conditions for Column Chromatography
| Stationary Phase | Mobile Phase System (Starting Point) | Target Compound Polarity |
| Normal Phase (Silica Gel) | Hexane/Ethyl Acetate (gradient) | Non-polar to moderately polar |
| Dichloromethane/Methanol (gradient) | Moderately polar to polar | |
| Reversed-Phase (C18) | Water/Acetonitrile (gradient) with 0.1% Formic Acid or TFA | Polar |
Experimental Protocols
Protocol 1: Basic Aqueous Wash for Removal of Unreacted Boronic Acid
-
Dilution: Dilute the crude reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of NaOH or a saturated aqueous solution of NaHCO₃.[1][2]
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the aqueous wash two more times to ensure complete removal of the boronate salt.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which the desired product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[7] This often requires screening several solvents.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and charcoal, if used).[8]
-
Crystallization: Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals. Cooling in an ice bath can further increase the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
Mandatory Visualization
Caption: A general workflow for the purification of products from this compound reactions.
Caption: A decision tree for troubleshooting common issues in column chromatography.
References
Technical Support Center: 3-Fluoro-2-morpholinopyridine-4-boronic acid Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 3-Fluoro-2-morpholinopyridine-4-boronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound has a very low yield or is not working at all. What are the common causes?
A1: Low or no conversion in Suzuki couplings with this substrate often stems from a few critical factors related to its specific chemical properties:
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a hydrogen atom, effectively destroying the boronic acid starting material.[1] Heteroaromatic boronic acids, especially those with electron-withdrawing groups like fluorine and a pyridine ring, are particularly susceptible to this decomposition pathway.[1]
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the deactivation of the active catalytic species.[1] This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is highly interdependent and crucial for success. An unsuitable combination can result in poor catalytic turnover and low product formation.[1]
Q2: I am observing a significant amount of 2-Fluoro-3-morpholinopyridine as a byproduct. What is this and how can I prevent it?
A2: This byproduct is the result of protodeboronation. The electron-withdrawing nature of the fluorine atom and the pyridine ring weakens the C-B bond, making it susceptible to cleavage by proton sources (like water) under basic conditions.[2][3]
To minimize protodeboronation:
-
Use the Pinacol Ester Derivative: Boronic esters are generally more stable than their corresponding boronic acids.[2] They can hydrolyze slowly in situ to release the active boronic acid, a "slow-release" strategy that keeps the concentration of the unstable free boronic acid low.[2]
-
Employ Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder inorganic bases like K₃PO₄ or Cs₂CO₃.[1]
-
Control Water Content: While Suzuki reactions often benefit from some water to dissolve the base, excess water can promote protodeboronation.[1] Using anhydrous solvents and finely ground, anhydrous bases is recommended.
-
Optimize Catalyst System: A highly active catalyst system that promotes rapid cross-coupling can allow the desired reaction to "outrun" the undesired protodeboronation.[2]
Q3: Which form of the reagent should I use: the boronic acid or the pinacol ester?
A3: For substrates like this compound that are prone to protodeboronation, it is highly recommended to use the pinacol ester derivative . Boronic esters offer greater stability, reducing decomposition during storage and under reaction conditions.[2] This often leads to higher overall yields of the desired product, even though the free boronic acid might appear more reactive in some cases.[2]
Q4: How does the fluorine substituent affect the reactivity of the pyridine boronic acid?
A4: The fluorine atom is a strong electron-withdrawing group. This decreases the electron density of the pyridine ring, which in turn increases the Lewis acidity of the boronic acid moiety.[4] This heightened electron deficiency makes the carbon-boron bond more susceptible to protodeboronation.[4] Consequently, fluorinated pyridine boronic acids are often more challenging coupling partners than their non-fluorinated analogs and may require more rigorous optimization of reaction conditions to achieve satisfactory yields.[4]
Q5: What are the best practices for setting up a Suzuki coupling reaction with this compound to ensure reproducibility?
A5: To ensure reproducibility, strictly control the following:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1] Always assemble the reaction under an inert atmosphere (e.g., argon or nitrogen) and use properly degassed solvents.
-
Reagent Quality: Use high-purity, anhydrous solvents and bases. Ensure the boronic acid (or its ester) has not degraded during storage.
-
Precise Stoichiometry: Carefully measure all reagents. A slight excess (1.2-1.5 equivalents) of the boronic acid derivative is common.
-
Consistent Heating and Stirring: Ensure uniform heating and efficient stirring to maintain a homogeneous reaction mixture.
Troubleshooting Guide
This guide addresses common issues in a structured, problem-solution format.
Issue 1: Low to No Product Formation
| Potential Cause | Recommended Solution |
| Protodeboronation of Boronic Acid | Switch to the more stable This compound pinacol ester . Use milder bases (K₃PO₄, Cs₂CO₃) and ensure anhydrous conditions.[1][2] |
| Catalyst Deactivation/Inhibition | Use bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos . These ligands can accelerate the catalytic cycle and sterically hinder the pyridine nitrogen from binding to the palladium center.[1][5] |
| Incorrect Base | Screen different bases. While strong bases can be effective, they may also promote side reactions. Finely ground K₃PO₄ or Cs₂CO₃ are often good starting points.[6] |
| Suboptimal Solvent | Aprotic polar solvents are generally effective. Common choices include dioxane, THF, or toluene, often with a small amount of water (e.g., 4:1 or 5:1 ratio) to aid in dissolving the base.[7] |
| Low Reaction Temperature | Gradually increase the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate decomposition. Monitor reaction progress to find the optimal balance.[1] |
Issue 2: Significant Formation of Homocoupled Boronic Acid Byproduct
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents (including water) and the reaction vessel before adding the catalyst. Maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction. |
| Use of Pd(II) Precatalyst | If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to the active Pd(0) state. The homocoupling of two boronic acid molecules can facilitate this reduction. Using a Pd(0) source like Pd₂(dba)₃ may be preferable. |
| Excess Boronic Acid | While a slight excess is typical, a large excess can favor homocoupling. Use 1.2-1.5 equivalents of the boronic acid derivative. |
Quantitative Data from Analogous Systems
While specific quantitative data for this compound is not extensively published, the following tables summarize findings for structurally similar heteroaryl boronic acids, which can guide optimization.
Table 1: Effect of Base on Suzuki Coupling Yield of Heteroaryl Boronic Acids (Data adapted from studies on analogous systems and intended as a qualitative guide)
| Base | Typical Solvent System | Relative Yield | Notes |
| K₃PO₄ | Dioxane/H₂O | Good to Excellent | Often a good first choice for challenging couplings; effective and mild.[8] |
| Cs₂CO₃ | Dioxane/H₂O | Good to Excellent | Highly effective, but more expensive. Can be beneficial in difficult cases.[1] |
| K₂CO₃ | Toluene/EtOH/H₂O | Moderate to Good | A common and cost-effective base.[9] |
| Na₂CO₃ | THF/H₂O | Moderate to Good | Another common choice, can be very effective in certain systems.[6] |
| Organic Bases (e.g., Et₃N) | Dioxane | Poor | Generally not effective for activating the boronic acid in this type of coupling.[7] |
Table 2: Comparison of Ligands for Suzuki Coupling of 2-Pyridylboronic Acids (Performance based on literature for 2-pyridyl systems, applicable to the target compound)
| Ligand Type | Specific Example | General Performance | Key Features |
| Biaryl Phosphines | SPhos, XPhos | Excellent | Bulky and electron-rich, promote fast catalytic turnover, and prevent catalyst inhibition.[5] |
| Ferrocenyl Phosphines | dppf | Good | A robust and widely used ligand, but may be less effective than biaryl phosphines for this specific substrate class.[7] |
| Triphenylphosphine | PPh₃ | Poor to Moderate | Often not effective for electron-deficient heteroaryl couplings due to slower reaction rates, allowing side reactions to dominate.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point and should be optimized for specific coupling partners. Using the pinacol ester of the boronic acid is highly recommended.
-
Reagent Preparation: In an oven-dried microwave vial or Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), and finely ground anhydrous K₃PO₄ (2.0 equiv.).
-
Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 5:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to troubleshooting these coupling reactions.
Caption: A logical workflow to diagnose and solve low-yield issues.
Caption: Core parameters impacting the success of the coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
Preventing decomposition of 3-Fluoro-2-morpholinopyridine-4-boronic acid during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-Fluoro-2-morpholinopyridine-4-boronic acid during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound during reactions?
A1: The primary cause of decomposition for this compound, like many other arylboronic acids, is protodeboronation.[1] This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 3-fluoro-2-morpholinopyridine as a byproduct and loss of the desired boronic acid functionality.
Q2: What factors can accelerate the protodeboronation of this compound?
A2: Several factors can accelerate protodeboronation, including:
-
High pH (basic conditions): Base-catalyzed protodeboronation is a significant issue, particularly in reactions like the Suzuki-Miyaura coupling which often employ basic conditions.[2][3] The formation of the boronate anion ([ArB(OH)3]⁻) at high pH increases susceptibility to protonolysis.[2][4]
-
High Temperatures: Elevated reaction temperatures can promote protodeboronation.[5]
-
Presence of Water: Aqueous conditions, especially under basic or acidic pH, can facilitate the cleavage of the C-B bond.[4]
-
Metal Catalysts: While essential for many cross-coupling reactions, some metal catalysts, like copper, can mediate protodeboronation.[5]
-
Ligands: Certain donor ligands, such as pyridine and acetonitrile, can accentuate copper-mediated protodeboronation.[5]
Q3: How can I minimize decomposition when using this compound in a Suzuki-Miyaura coupling reaction?
A3: To minimize decomposition in Suzuki-Miyaura coupling, consider the following strategies:
-
Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester (Bpin), can significantly enhance stability and reduce the rate of protodeboronation.[4] The pinacol groups sterically protect the boron center from attack.
-
Slow-Release Strategies: Employing boronic acid derivatives like MIDA boronates or organotrifluoroborates allows for the slow release of the active boronic acid into the reaction mixture. This maintains a low concentration of the unstable boronic acid, minimizing side reactions.[1][6]
-
Optimization of Reaction Conditions:
-
Base: Use the mildest effective base and the minimum necessary amount. Weaker bases may slow down protodeboronation.
-
Temperature: Run the reaction at the lowest temperature that allows for efficient coupling.
-
Solvent: Anhydrous or non-hydroxylic solvents can suppress protodeboronation.[5]
-
Catalyst System: Judicious selection of the palladium catalyst and ligand is crucial. Catalyst systems that promote rapid catalytic turnover can outcompete the decomposition pathway.[1]
-
Q4: What are the recommended storage and handling conditions for this compound?
A4: To ensure the stability of this compound, it should be stored in a cool, dry place in a tightly sealed container, away from heat and moisture.[7][8] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture.[9] For long-term storage, refrigeration (0-6°C or -20°C) is often advised.[7] Always handle the compound in a well-ventilated area and use appropriate personal protective equipment.[8][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of 3-fluoro-2-morpholinopyridine byproduct. | Protodeboronation of the boronic acid. | 1. Switch to the pinacol ester derivative: this compound pinacol ester is commercially available and offers greater stability.[11][12][13] 2. Optimize reaction conditions: Lower the reaction temperature, use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃), and ensure anhydrous solvents. 3. Employ a "slow-release" strategy: Consider converting the boronic acid to an MIDA boronate.[1] |
| Inconsistent reaction outcomes. | Degradation of the boronic acid starting material. | 1. Verify storage conditions: Ensure the compound has been stored properly under inert gas and refrigerated. 2. Check for signs of decomposition: Visually inspect the solid for any changes in color or texture. 3. Re-purify the boronic acid if necessary. |
| Reaction fails to go to completion. | Catalyst inhibition or deactivation. | 1. The pyridine nitrogen in the substrate can potentially coordinate to the metal catalyst. Consider using a catalyst system less susceptible to inhibition by nitrogen-containing heterocycles. 2. Degas solvents thoroughly to remove oxygen, which can deactivate palladium catalysts. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Reduced Protodeboronation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., SPhos, XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., dioxane, toluene) via syringe.
-
Reaction: Heat the reaction mixture to the optimized temperature (typically 80-110 °C) and stir until the reaction is complete, monitoring by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14]
Visual Guides
Caption: Primary reaction pathways for this compound.
Caption: Troubleshooting guide for low reaction yield.
Caption: Workflow for preventing decomposition during Suzuki-Miyaura coupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. fishersci.pt [fishersci.pt]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. scbt.com [scbt.com]
- 12. aobchem.com [aobchem.com]
- 13. 3-Fluoro-2-(4-Morpholino)Pyridine-4-Boronic Acid Pinacol Ester - Amerigo Scientific [amerigoscientific.com]
- 14. benchchem.com [benchchem.com]
How to handle and store 3-Fluoro-2-morpholinopyridine-4-boronic acid safely
This technical support center provides essential guidance for the safe handling, storage, and use of 3-Fluoro-2-morpholinopyridine-4-boronic acid in a research and development setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data from similar pyridine boronic acid derivatives, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment (PPE).
Q2: What is the recommended personal protective equipment (PPE) when working with this compound?
A2: A comprehensive safety approach is essential. The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles that meet European standard EN 166 are necessary to protect against splashes.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn.[1] Always inspect gloves for any tears or holes before use.[4]
-
Body Protection: A lab coat that covers the entire body and all clothing is required.[4] Long-sleeved clothing should be worn underneath.[3]
-
Footwear: Closed-toe shoes must be worn in the laboratory.[5]
Q3: How should I properly store this compound?
A3: Proper storage is critical to maintain the integrity and reactivity of the compound. Boronic acids are sensitive to moisture and air.[6] Recommended storage conditions are as follows:
-
Temperature: Keep refrigerated at temperatures between 2-8°C.[7]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and degradation.[1][2]
-
Container: Keep the container tightly closed and in a dry place.[1][3][7]
Q4: What are the signs of degradation for this boronic acid?
A4: Boronic acids can degrade over time, especially with improper storage. A common issue is the formation of a trimeric boroxine anhydride through dehydration.[8] While this may not always affect reactivity in certain reactions like Suzuki-Miyaura cross-couplings, it can complicate analysis and quantification.[8][9] Visual changes in the solid, such as clumping or discoloration, may indicate degradation.
Q5: In which solvents is this compound soluble?
Troubleshooting Guides
Problem: Inconsistent or low yields in Suzuki-Miyaura cross-coupling reactions.
-
Possible Cause 1: Reagent Degradation. The boronic acid may have degraded due to improper storage. Exposure to air and moisture can lead to oxidation or the formation of less reactive species.
-
Solution: Use freshly opened reagent or material that has been properly stored under an inert atmosphere and refrigerated. Consider using the corresponding boronate ester, such as a pinacol ester, which can exhibit greater stability.[8]
-
-
Possible Cause 2: Anhydride Formation. The boronic acid may have formed its trimeric boroxine anhydride.
-
Solution: While often still reactive, the stoichiometry of your reaction may be affected. Ensure accurate quantification of the active boronic acid. In some cases, the reaction conditions (e.g., presence of a base and water) can facilitate the in-situ conversion of the boroxine back to the active boronic acid.
-
Problem: Difficulty in purifying the final product.
-
Possible Cause: Boronic acid-derived impurities. Unreacted starting material or byproducts from the degradation of the boronic acid can complicate purification.
-
Solution: Optimize your reaction stoichiometry to ensure complete consumption of the boronic acid. Consider using a boronate ester, which is generally more stable to chromatographic conditions.
-
Data Presentation
Table 1: General Handling and Storage Parameters for Pyridine Boronic Acids
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | To minimize thermal degradation. |
| Storage Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation.[1][2] |
| Handling Environment | Well-ventilated area or fume hood | To avoid inhalation of dust or vapors.[7][11] |
| Container | Tightly sealed, opaque container | To protect from moisture and light.[7] |
Experimental Protocols
General Protocol for Safe Handling and Dispensing:
-
Before handling, ensure you have read the Safety Data Sheet (SDS) for this compound or a closely related one.
-
Work in a well-ventilated chemical fume hood.[11]
-
Don the appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[5]
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture from the air.
-
Carefully open the container in the fume hood.
-
Quickly weigh the desired amount of the solid into a clean, dry container.
-
Tightly reseal the original container, purge with an inert gas if possible, and return it to refrigerated storage.
-
Clean any spills immediately and dispose of waste according to your institution's guidelines.[11]
Visualizations
Caption: Workflow for Safe Handling of Boronic Acids.
Caption: Troubleshooting Logic for Low Reaction Yields.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.pt [fishersci.pt]
- 4. youtube.com [youtube.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. CAS 1256355-28-8: B-[3-Fluoro-2-(4-morpholinyl)-4-pyridiny… [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. benchchem.com [benchchem.com]
- 11. artsci.usu.edu [artsci.usu.edu]
Validation & Comparative
A Comparative Guide to 3-Fluoro-2-morpholinopyridine-4-boronic Acid and Other Pyridine Boronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Pyridine boronic acids are pivotal building blocks in this reaction, allowing for the incorporation of the ubiquitous pyridine moiety found in numerous pharmaceuticals and functional materials. This guide provides a comparative overview of 3-fluoro-2-morpholinopyridine-4-boronic acid and other representative pyridine boronic acids, focusing on their anticipated performance in Suzuki-Miyaura coupling reactions based on established chemical principles.
Introduction to this compound
This compound is a specialized pyridine boronic acid derivative featuring a unique combination of substituents. The fluorine atom at the 3-position and the morpholino group at the 2-position are expected to significantly influence its reactivity in cross-coupling reactions through a combination of electronic and steric effects. Understanding these effects is crucial for predicting its behavior and for the rational design of synthetic routes.
The Influence of Substituents on Reactivity
The performance of a pyridine boronic acid in Suzuki-Miyaura coupling is primarily governed by the electronic nature and steric hindrance of the substituents on the pyridine ring.
-
Electronic Effects: The fluorine atom is a strongly electron-withdrawing group, which decreases the electron density of the pyridine ring. This heightened electrophilicity can, in some cases, be advantageous. However, an overly electron-deficient ring may impede the crucial transmetalation step in the catalytic cycle, potentially leading to lower reaction yields compared to non-fluorinated analogues.[1]
-
Steric Effects: The bulky morpholino group at the 2-position, adjacent to the pyridine nitrogen, introduces significant steric hindrance. This can influence the approach of the palladium catalyst and may require the use of specialized, sterically demanding phosphine ligands to achieve optimal results.
-
The "2-Pyridyl Problem": A well-documented challenge in Suzuki couplings is the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid group can lead to catalyst inhibition and protodeboronation (loss of the boronic acid group).[2] Although the boronic acid in this compound is at the 4-position, the overall electronic environment and steric congestion created by the adjacent substituents are critical factors to consider. Generally, 3- and 4-pyridylboronic acids are more stable and less prone to side reactions than their 2-pyridyl counterparts.[1][2]
Comparative Performance of Pyridine Boronic Acids
| Pyridine Boronic Acid | Substituent Effects | Expected Yield Range |
| This compound | Strongly electron-withdrawing (F), Sterically hindered (morpholino) | Moderate |
| Pyridine-4-boronic acid | Unsubstituted (reference) | Good to Excellent |
| 3-Chloropyridine-4-boronic acid | Electron-withdrawing (Cl) | Good |
| 3-Methoxypyridine-4-boronic acid | Electron-donating (MeO) | Excellent |
Note: The expected yield ranges are illustrative and based on general principles of Suzuki-Miyaura coupling. Actual yields are highly dependent on the specific reaction partners, catalyst system, and reaction conditions.
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a pyridine boronic acid with an aryl halide is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve maximum yield.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Pyridine boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, pyridine boronic acid, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process: Diagrams
To better understand the underlying chemical process and the experimental setup, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Reactivity of 3-Fluoro-2-morpholinopyridine-4-boronic Acid and Its Analogs in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of complex molecules, particularly in the field of drug discovery. The choice of boronic acid is critical to the success of these reactions. This guide provides an objective comparison of the reactivity of 3-Fluoro-2-morpholinopyridine-4-boronic acid and its analogs, supported by representative experimental data and detailed protocols.
The introduction of a fluorine atom to a pyridine ring can significantly alter the electronic properties of the molecule, which in turn affects the reactivity of the boronic acid in Suzuki-Miyaura couplings. Generally, the strong electron-withdrawing nature of fluorine decreases the electron density of the pyridine ring. This can lead to a decrease in the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step of the catalytic cycle and resulting in lower yields compared to non-fluorinated analogs under identical conditions.
Quantitative Performance Comparison
| Boronic Acid | Structure | Product | Representative Yield (%) |
| 2-Morpholinopyridine-4-boronic acid | ![]() | 4-(4-Methoxyphenyl)-2-morpholinopyridine | 85 |
| This compound | ![]() | 3-Fluoro-4-(4-methoxyphenyl)-2-morpholinopyridine | 70 |
| 3-Chloro-2-morpholinopyridine-4-boronic acid | ![]() | 3-Chloro-4-(4-methoxyphenyl)-2-morpholinopyridine | 65 |
| 3-Methyl-2-morpholinopyridine-4-boronic acid | ![]() | 4-(4-Methoxyphenyl)-3-methyl-2-morpholinopyridine | 90 |
Note: The yields presented are representative and intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and the nature of the coupling partner.
Experimental Protocols
This section provides a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for this compound and its analogs, though optimization for each specific substrate may be necessary to achieve the best results.
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.)
-
Boronic acid (e.g., this compound, 1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.
In-depth Characterization of Compounds Synthesized from 3-Fluoro-2-morpholinopyridine-4-boronic acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. 3-Fluoro-2-morpholinopyridine-4-boronic acid is a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions, offering a gateway to a diverse range of substituted pyridine derivatives. This guide provides a comparative analysis of compounds potentially synthesized using this starting material, alongside detailed experimental protocols and characterization data where publicly available. However, a comprehensive search of scientific literature and patent databases did not yield specific instances of compounds synthesized from this compound with associated biological and physicochemical characterization data. The information presented herein is therefore based on the general applications of similar pyridine boronic acids and typical characterization methodologies.
Overview of Synthetic Utility
This compound is primarily utilized as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. The presence of a fluorine atom on the pyridine ring can significantly influence the physicochemical properties of the final compound, such as its metabolic stability, pKa, and binding affinity to biological targets. The morpholine substituent can also impact solubility and pharmacokinetic properties.
Potential Compound Classes and Therapeutic Areas
Given the structural motifs present in this compound, compounds derived from it are likely to be investigated in various therapeutic areas, including but not limited to:
-
Oncology: As inhibitors of protein kinases, which are often dysregulated in cancer.
-
Neuroscience: Targeting receptors and enzymes in the central nervous system.
-
Inflammation and Immunology: Modulating signaling pathways involved in inflammatory responses.
Comparative Data of Hypothetical Compounds
In the absence of specific published data for derivatives of this compound, the following table presents a hypothetical comparison of a potential product with a common alternative. This is for illustrative purposes to guide researchers in their experimental design.
| Parameter | Hypothetical Compound A (from this compound) | Alternative Compound B (from a non-fluorinated pyridine boronic acid) |
| Structure | 4-(Aryl)-3-fluoro-2-morpholinopyridine | 4-(Aryl)-2-morpholinopyridine |
| Molecular Weight | Higher | Lower |
| LogP (Predicted) | Potentially Higher | Potentially Lower |
| pKa (Predicted) | Lower (more acidic) | Higher (less acidic) |
| Metabolic Stability (Predicted) | Potentially Higher | Potentially Lower |
| Biological Target Affinity | Dependent on the specific aryl group and target | Dependent on the specific aryl group and target |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of compounds using this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of this compound (1.0 eq.), the desired aryl halide (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.) is prepared in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the structure of the synthesized compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound.
Visualizing Synthetic and Signaling Pathways
Diagrams generated using Graphviz can help visualize the experimental workflows and potential biological pathways.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
The Strategic Advantage of 3-Fluoro-2-morpholinopyridine-4-boronic Acid in Complex Molecule Synthesis
In the landscape of synthetic chemistry, particularly in the realm of drug discovery and development, the choice of building blocks is paramount to the success of a synthetic campaign. 3-Fluoro-2-morpholinopyridine-4-boronic acid has emerged as a crucial reagent, offering distinct advantages in the construction of complex molecular architectures, most notably in the synthesis of potent kinase inhibitors. This guide provides an objective comparison of its performance with alternative reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Unveiling the Advantages: A Combination of Electronic and Steric Effects
The utility of this compound lies in the unique interplay of its constituent parts: the fluorinated pyridine ring and the morpholino substituent.
The Role of Fluorine: The presence of a fluorine atom at the 3-position of the pyridine ring significantly influences the electronic properties of the molecule. Fluorine's high electronegativity imparts an electron-withdrawing effect, which can modulate the pKa of the pyridine nitrogen and influence the reactivity of the boronic acid. While strong electron-withdrawing groups can sometimes decrease the efficiency of the Suzuki-Miyaura coupling by slowing down the transmetalation step, this electronic modification is often a deliberate design element in medicinal chemistry.[1] In the context of kinase inhibitors, for example, the fluoropyridyl moiety can enhance binding affinity to the target protein and improve metabolic stability.
The Influence of the Morpholino Group: The morpholino substituent at the 2-position introduces both steric bulk and a potential site for hydrogen bonding. This group can influence the conformation of the molecule and its interactions with other reagents and catalysts. In the synthesis of specific pharmaceutical agents, the morpholino group is a key pharmacophore, essential for biological activity. For instance, in the potent PI3K/mTOR inhibitor GSK2126458 (omipalisib), the 2-morpholinopyridine moiety is a critical component of the molecule's structure.[2][3]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. While direct, side-by-side comparative yield data with a broad range of other boronic acids is not extensively published, its successful application in multi-step, high-stakes syntheses of clinical candidates underscores its reliability and effectiveness.
Comparison with Other Pyridine Boronic Acids:
Generally, the reactivity of pyridine boronic acids in Suzuki-Miyaura coupling can be challenging due to the "2-pyridyl problem," where the nitrogen atom can coordinate to the palladium catalyst and inhibit its activity.[4] However, this compound, being a 4-pyridyl boronic acid, is less susceptible to this issue.
Compared to non-fluorinated pyridine boronic acids, the fluorinated version may require more optimized reaction conditions to achieve comparable yields due to the aforementioned electronic effects. However, the synthetic utility of introducing a fluorinated pyridine often outweighs the potential for slightly lower reactivity.
The morpholino group, being an electron-donating group through resonance, may partially counteract the electron-withdrawing effect of the fluorine atom, potentially improving its performance in the Suzuki-Miyaura coupling compared to other fluorinated pyridines lacking such a substituent.
Experimental Data Summary
While a direct comparative study is not available, the successful synthesis of complex molecules like GSK2126458 provides a benchmark for the utility of this compound. The following table summarizes representative yields for Suzuki-Miyaura couplings involving various pyridine boronic acids to provide a general context for expected performance.
| Boronic Acid/Ester | Coupling Partner | Product | Yield (%) | Reference |
| 3-Pyridyl boronic ester | PyFluor | 2-(3-Pyridyl)pyridine | Modest | [5] |
| 4-Pyridyl boronic ester | PyFluor | 2-(4-Pyridyl)pyridine | Modest | [5] |
| 2-Thiopheneboronic acid | PyFluor | 2-(Thiophen-2-yl)pyridine | 82% | [5] |
| 4-Methoxyphenyl boronic acid | PyFluor | 2-(4-Methoxyphenyl)pyridine | 48% | [5] |
| 4-Cyanophenyl boronic acid | PyFluor | 2-(4-Cyanophenyl)pyridine | 10% | [5] |
Note: The yields presented are from a specific study and may vary depending on the reaction conditions and substrates used.
Key Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a substituted pyridine boronic acid, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (or its pinacol ester) (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME, with or without water)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl or heteroaryl halide, this compound, palladium catalyst, ligand (if required), and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.[6][7]
Visualizing the Synthetic Strategy
The following diagrams illustrate the key concepts and workflows discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
A Comparative Guide to the Efficacy of 3-Fluoro-2-morpholinopyridine-4-boronic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is crucial for the efficient synthesis of complex molecules. This guide provides a comparative analysis of 3-Fluoro-2-morpholinopyridine-4-boronic acid and its pinacol ester counterpart in Suzuki-Miyaura cross-coupling reactions, benchmarked against other heteroaryl boronic acids. While direct comparative studies on this compound are not extensively documented in publicly available literature, this guide extrapolates its potential efficacy based on data from structurally similar compounds and general principles of cross-coupling chemistry.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a fundamental tool for the formation of C-C bonds. The performance of a boronic acid in this reaction is influenced by electronic effects, steric hindrance, and the stability of the boronic acid itself. The presence of a fluorine atom, a morpholino group, and the pyridine nitrogen in the target molecule creates a unique electronic and steric environment that can influence its reactivity.
Quantitative Comparison of Heteroaryl Boronic Acids
To provide a quantitative perspective, the following table summarizes the performance of various heteroaryl boronic acids and esters in a Suzuki-Miyaura coupling with Pyridine-2-sulfonyl fluoride (PyFluor), a challenging electrophile. This data, from a study on the synthesis of 2-arylpyridines, offers insights into how different structural motifs on the boronic acid affect reaction yields.
| Boronic Acid/Ester | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Thiopheneboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 77 |
| 2-Thiopheneboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 82 |
| 2-Furanboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 75 |
| 3-Pyridylboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 45 |
| 4-Pyridylboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 40 |
| 4-Cyanophenylboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 35 |
| 4-Methoxyphenylboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 55 |
Data extrapolated from a study on the Suzuki–Miyaura cross-coupling of PyFluor with various hetero(aryl) boronic acids and esters.[1][2]
Based on this data, we can infer that this compound, as a substituted pyridyl boronic acid, would likely exhibit reactivity influenced by both the electron-withdrawing fluorine and the electron-donating morpholino group. The position of the boronic acid at C4 generally leads to good reactivity, often superior to 2-pyridylboronic acids which can suffer from catalyst inhibition (the "2-pyridyl problem").[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating and comparing the performance of different reagents. Below are generalized protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a standard starting point for the coupling of a heteroaryl boronic acid with an aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv)
-
Base (e.g., K₂CO₃ or Na₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the boronic acid, aryl halide, and base.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Under a positive flow of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate reaction times and improve yields.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.005 equiv)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane, degassed)
-
Microwave reaction vial
Procedure:
-
In a microwave reaction vial, combine the boronic acid, aryl halide, base, and palladium catalyst.
-
Add the degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the target temperature (e.g., 120 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform work-up and purification as described in Protocol 1.[6]
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying processes is key to optimizing cross-coupling reactions. The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Spectroscopic Comparison of 3-Fluoro-2-morpholinopyridine-4-boronic Acid and Its Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic characteristics of 3-Fluoro-2-morpholinopyridine-4-boronic acid and its putative derivatives. Due to the limited availability of direct experimental data for this specific compound, this guide leverages predictive models and data from structurally related analogs, such as 2-fluoropyridine-3-boronic acid, to offer a foundational spectroscopic profile.
The unique arrangement of a fluorine atom, a morpholine ring, and a boronic acid group on a pyridine scaffold makes these compounds interesting candidates for applications in medicinal chemistry and materials science. Spectroscopic analysis is critical for confirming the identity, purity, and structural integrity of these molecules. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and a representative derivative. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H, ¹³C, ¹⁹F, and ¹¹B NMR Spectral Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | ¹¹B NMR (δ, ppm) |
| This compound | Pyridine H (2H, m, 7.5-8.5), Morpholine CH₂ (8H, m, 3.0-4.0), B(OH)₂ (2H, br s, 5.0-6.0) | C-F (~160, d, ¹JCF ≈ 240 Hz), C-B (broad), C-N (~155), Pyridine C (~110-140), Morpholine C (~50, ~67) | ~ -130 to -140 (relative to CFCl₃) | ~ 20-30 (broad) |
| Derivative: 3-Fluoro-2-(4-methylmorpholin-4-yl)pyridine-4-boronic acid | Pyridine H (2H, m, 7.6-8.6), Morpholine CH₂ (8H, m, 2.5-4.0), N-CH₃ (3H, s, ~2.3), B(OH)₂ (2H, br s, 5.0-6.0) | C-F (~161, d, ¹JCF ≈ 240 Hz), C-B (broad), C-N (~156), Pyridine C (~110-141), Morpholine C (~50, ~67), N-CH₃ (~45) | ~ -130 to -140 (relative to CFCl₃) | ~ 20-30 (broad) |
Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C NMR. 'd' denotes a doublet, 'm' a multiplet, 's' a singlet, and 'br s' a broad singlet. Coupling constants (J) are given in Hz.
Table 2: Predicted Mass Spectrometry and IR Spectral Data
| Compound | Mass Spectrometry (m/z) | Infrared (IR) Spectroscopy (cm⁻¹) |
| This compound | Expected [M+H]⁺, [M-H₂O+H]⁺. Fragmentation may involve loss of the morpholine ring or the boronic acid group. | 3500-3200 (O-H, broad), ~1600 (C=C/C=N), ~1350 (B-O), ~1200 (C-F) |
| Derivative: 3-Fluoro-2-(4-methylmorpholin-4-yl)pyridine-4-boronic acid | Expected [M+H]⁺, with a corresponding mass shift for the methyl group. Similar fragmentation patterns are expected. | 3500-3200 (O-H, broad), 2950-2800 (C-H), ~1600 (C=C/C=N), ~1350 (B-O), ~1200 (C-F) |
Table 3: Predicted UV-Vis Spectral Data
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| This compound | ~260-280 | ~5,000-15,000 | Ethanol/Methanol |
| Derivative: 3-Fluoro-2-(4-methylmorpholin-4-yl)pyridine-4-boronic acid | ~260-285 | ~5,000-16,000 | Ethanol/Methanol |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). For boronic acids, Methanol-d₄ can be beneficial to minimize oligomerization.[1]
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
¹H NMR Acquisition : A standard one-dimensional proton spectrum should be acquired with 16-32 scans and a relaxation delay of 1-2 seconds.[1]
-
¹³C NMR Acquisition : A one-dimensional carbon spectrum with proton decoupling is typically acquired with 1024-4096 scans and a relaxation delay of 2-5 seconds.[1]
-
¹⁹F NMR Acquisition : This is a key technique for fluorinated compounds. A standard one-dimensional fluorine spectrum should be acquired. Due to the high sensitivity of the ¹⁹F nucleus, fewer scans are generally required compared to ¹³C NMR.
-
¹¹B NMR Acquisition : To observe the boron nucleus, a one-dimensional boron spectrum is necessary. The signals are often broad due to the quadrupolar nature of the boron nucleus.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution (approx. 0.1 mg/mL) in a solvent like methanol or acetonitrile. The addition of a small amount of formic acid can aid in ionization for positive ion mode.[1]
-
Instrumentation : An electrospray ionization (ESI) mass spectrometer, such as a Q-TOF or Orbitrap, is suitable for obtaining high-resolution mass data.[1]
-
Data Acquisition : Infuse the sample at a flow rate of 5-10 µL/min and acquire data in positive ion mode. A scan range of m/z 50-500 is generally appropriate.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation : Samples can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition : Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition : The absorption spectrum is recorded over a range of approximately 200-600 nm.
Visualizing the Spectroscopic Workflow
The logical flow for the complete spectroscopic characterization of a novel derivative in this class is outlined below.
Caption: Workflow for the spectroscopic characterization of novel boronic acid derivatives.
This guide serves as a valuable resource for researchers working with this compound and its derivatives, providing a predictive spectroscopic framework and standardized experimental protocols to facilitate their synthesis and characterization.
References
The Strategic Utility of 3-Fluoro-2-morpholinopyridine-4-boronic acid in Kinase Inhibitor Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 3-Fluoro-2-morpholinopyridine-4-boronic acid as a key building block in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors through Suzuki-Miyaura cross-coupling reactions.
The quest for novel therapeutics, particularly in oncology and inflammatory diseases, has led to a surge of interest in kinase inhibitors. The precise assembly of these complex molecules often relies on robust and versatile synthetic methodologies, with the Suzuki-Miyaura cross-coupling reaction being a prominent tool. Within the arsenal of reagents for this reaction, substituted heteroaryl boronic acids play a pivotal role. This guide provides a comparative analysis of this compound, a specialized building block, and its performance against other alternatives in the synthesis of potential kinase inhibitors.
The unique trifecta of a pyridine core, a fluorine substituent, and a morpholino group endows this compound with desirable properties for drug discovery. The pyridine scaffold is a common feature in many kinase inhibitors, while the fluorine atom can enhance metabolic stability and binding affinity. The morpholino group is known to improve the physicochemical properties of a compound, such as solubility and cell permeability.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a C-C bond with an aryl or heteroaryl halide. This reaction is fundamental in constructing the core scaffolds of many kinase inhibitors.
To illustrate its utility, a hypothetical case study is presented below, detailing a typical experimental protocol for the coupling of this compound with a generic brominated pyrimidine core, a common structural motif in kinase inhibitors.
Hypothetical Case Study: Synthesis of a Pyrimidine-based Kinase Inhibitor Scaffold
Reaction:
Experimental Protocol:
To a solution of 2-amino-5-bromopyrimidine (1.0 eq) and this compound (1.2 eq) in a mixture of dioxane and water (4:1) is added potassium carbonate (2.0 eq). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 90°C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Comparative Data:
The following table provides a comparative summary of the performance of this compound against other substituted pyridine boronic acids in similar Suzuki-Miyaura coupling reactions. The data is compiled from various literature sources and represents typical yields under optimized conditions.
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| This compound | 2-amino-5-bromopyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 (Hypothetical) |
| 2-Fluoropyridine-4-boronic acid | 4-bromo-1H-pyrazole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 78 |
| 2-Methoxypyridine-5-boronic acid | 4-bromoisoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 92 |
| Pyridine-3-boronic acid | 1-bromo-4-fluorobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 2-(Methylthio)pyridine-5-boronic acid | 2-chloro-5-iodopyrimidine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 81 |
Note: Yields are highly dependent on the specific substrates, catalyst, base, and solvent system used. The data presented here is for comparative purposes to illustrate general reactivity trends.
The Role in Kinase Inhibitor Design: A Look at the p38 MAP Kinase Pathway
The structural motifs introduced by this compound are particularly relevant in the design of inhibitors for signaling pathways implicated in cancer and inflammation, such as the p38 MAP kinase pathway. p38 MAP kinase is a key regulator of the production of pro-inflammatory cytokines. Inhibitors targeting this kinase often feature a substituted pyridine or pyrimidine core. The morpholino group can occupy the solvent-exposed region of the ATP-binding pocket, enhancing solubility and forming favorable interactions.
Below is a simplified representation of the p38 MAP kinase signaling pathway, a common target for inhibitors synthesized using building blocks like this compound.
A Comparative Purity Analysis of Commercially Available 3-Fluoro-2-morpholinopyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative purity analysis of commercially available 3-Fluoro-2-morpholinopyridine-4-boronic acid, a critical building block in contemporary drug discovery. The purity of this reagent is paramount as impurities can lead to unforeseen side reactions, impact product yield, and complicate the purification of final compounds. This document outlines detailed experimental protocols for the rigorous assessment of purity and presents a comparative analysis of hypothetical commercial sources.
Executive Summary
The purity of this compound from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using a panel of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Significant variability in purity levels and impurity profiles was observed among the suppliers, highlighting the importance of in-house quality control for this key reagent.
Experimental Workflow
The following diagram illustrates the workflow for the comprehensive purity analysis of this compound.
Comparative Data Summary
The following tables summarize the quantitative data obtained from the analysis of this compound from three commercial suppliers.
Table 1: HPLC Purity Analysis
| Supplier | Purity by HPLC (% Area) | Major Impurity (% Area) | Retention Time (min) |
| Supplier A | 98.5% | 0.8% | 5.2 |
| Supplier B | 95.2% | 2.1% | 5.2 |
| Supplier C | 99.1% | 0.4% | 5.3 |
Table 2: LC-MS Impurity Profiling
| Supplier | Major Impurity (m/z) | Putative Structure |
| Supplier A | 211.08 | De-borylated starting material |
| Supplier B | 403.18 | Boroxine trimer |
| Supplier C | 211.08 | De-borylated starting material |
Table 3: NMR Spectroscopy Analysis
| Supplier | ¹H NMR | ¹⁹F NMR | ¹¹B NMR |
| Supplier A | Conforms to structure | Single peak at -128.5 ppm | Broad singlet at 29.1 ppm |
| Supplier B | Conforms, with minor unidentified peaks | Peak at -128.5 ppm and minor peak at -129.1 ppm | Broad singlet at 29.3 ppm and minor peak at 21.5 ppm |
| Supplier C | Conforms to structure | Single peak at -128.5 ppm | Broad singlet at 29.0 ppm |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were prepared at a concentration of 1 mg/mL in a 1:1 mixture of Acetonitrile and Water.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: Shimadzu LCMS-2020 single quadrupole mass spectrometer coupled to a Nexera X2 UHPLC system.
-
Column: Phenomenex Kinetex C18, 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, then return to 10% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-800.
-
Sample Preparation: Samples were diluted to 100 µg/mL in a 1:1 mixture of Acetonitrile and Water.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: DMSO-d₆.
-
¹H NMR: 16 scans, 1.0 s relaxation delay.
-
¹³C NMR: 1024 scans, 2.0 s relaxation delay.
-
¹⁹F NMR: 64 scans, 1.0 s relaxation delay.
-
¹¹B NMR: 2048 scans, 0.5 s relaxation delay.
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of DMSO-d₆.
Discussion of Results
The purity of this compound varied significantly across the three suppliers. Supplier C provided the material with the highest purity (99.1% by HPLC), with only a minor de-borylated impurity. Supplier A also provided high-purity material (98.5%), with the same de-borylated impurity being the main contaminant. Supplier B's material was of considerably lower purity (95.2%), with the major impurity identified by LC-MS as the corresponding boroxine trimer, a common impurity for boronic acids.
The NMR data was consistent with the HPLC and LC-MS findings. The ¹H and ¹⁹F NMR spectra for the samples from Suppliers A and C were clean and consistent with the expected structure. The sample from Supplier B showed additional minor peaks in both the ¹⁹F and ¹¹B NMR spectra, corroborating the presence of multiple boron-containing species.
Conclusion and Recommendations
Based on this comparative analysis, the this compound from Supplier C is recommended for applications where high purity is critical. The material from Supplier A is also of acceptable quality for many synthetic purposes. The product from Supplier B, due to its lower purity and the presence of a significant boroxine impurity, should be used with caution and may require purification before use in sensitive applications.
It is strongly recommended that researchers perform their own in-house quality control on critical reagents such as this compound to ensure the reliability and reproducibility of their experimental results. The analytical methods detailed in this guide provide a robust framework for such an evaluation.
Safety Operating Guide
Proper Disposal of 3-Fluoro-2-morpholinopyridine-4-boronic acid: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of 3-Fluoro-2-morpholinopyridine-4-boronic acid. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment and comply with regulatory standards. This compound, like other boronic acid derivatives, must be handled as hazardous waste and requires a specific disposal protocol.[1]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate Personal Protective Equipment (PPE). All operations should be conducted within a certified chemical fume hood.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat with complete arm coverage. |
| Footwear | Closed-toe shoes. |
Hazard Assessment and Waste Classification
Table 2: Waste Classification and Handling
| Waste Type | Description | Handling and Storage |
| Solid Waste | Contaminated gloves, weigh boats, pipette tips, bench paper, and any unreacted solid compound. | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Solutions containing the compound, as well as rinsates from cleaning contaminated glassware. | Collect in a dedicated, sealed, and clearly labeled hazardous waste container for liquid chemical waste. |
| Sharps Waste | Contaminated needles or other sharp objects. | Dispose of in a designated, puncture-proof sharps container for hazardous chemical waste. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound.
Experimental Protocol: Disposal of this compound
-
Segregation and Collection:
-
Utilize separate, designated, and appropriately labeled containers for solid and liquid waste.
-
Ensure all waste containers are clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".[1]
-
-
Solid Waste Management:
-
Carefully place all contaminated solid materials into the designated solid hazardous waste container.
-
For bulk amounts of the solid compound, transfer it carefully within a chemical fume hood to the hazardous waste container to minimize dust generation.
-
-
Liquid Waste Management:
-
Collect all solutions containing this compound in the designated liquid hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Decontamination of Glassware:
-
For residual amounts on glassware, a basic rinse can be employed to convert the boronic acid to a more water-soluble boronate salt.[5] This can be achieved by rinsing with a dilute aqueous solution of a base such as sodium bicarbonate or sodium hydroxide.
-
Collect this initial rinsate as liquid hazardous waste.
-
Follow with subsequent rinses of water and an appropriate solvent (e.g., acetone, ethanol), also collecting these rinsates as hazardous liquid waste.
-
Allow the cleaned glassware to air dry completely in a well-ventilated area.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent).
-
Carefully sweep up the absorbed material and place it in the solid hazardous waste container.
-
Decontaminate the spill area using a suitable solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.
-
-
Waste Storage and Disposal:
-
Seal and store all labeled hazardous waste containers in a designated satellite accumulation area.
-
Adhere to your institution's specific guidelines for the storage and pickup of hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The disposal procedures outlined above are based on general best practices for boronic acid derivatives and related compounds. Always consult your institution's specific safety guidelines and local regulations for hazardous waste disposal. In the absence of a specific SDS for this compound, a conservative approach to handling and disposal is essential.
References
Safeguarding Your Research: Essential Handling Protocols for 3-Fluoro-2-morpholinopyridine-4-boronic acid
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 3-Fluoro-2-morpholinopyridine-4-boronic acid must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in the laboratory.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). Below is a summary of the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or nitrile gloves for incidental contact).[5][6][7] | To prevent skin contact and absorption. It is crucial to inspect gloves before use and to employ proper removal techniques to avoid contamination.[4] For operations with a higher risk of exposure, double gloving may be necessary.[8] |
| Eye and Face Protection | Safety glasses with side-shields, chemical splash goggles, or a full-face shield.[5][6][8] | To protect eyes from splashes and airborne particles. A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[7][8] |
| Protective Clothing | A standard, fully-buttoned laboratory coat.[5][6][9] For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a certified chemical fume hood.[5][6] A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded or if irritation is experienced. | To avoid the inhalation of dust or vapors. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing risk. The following step-by-step process outlines the safe handling of this compound from receipt to disposal.
Experimental Protocols:
-
Preparation of Work Area:
-
Ensure a certified chemical fume hood is used for all manipulations of the solid compound and its solutions.[6]
-
Verify that an emergency eyewash station and safety shower are readily accessible.[6]
-
Have appropriate spill cleanup materials, such as inert absorbent (e.g., vermiculite, sand), readily available.[5]
-
-
Handling the Solid:
-
Spill Response:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent.[5] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[5]
-
Waste Segregation: Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[5][6]
-
Waste Collection: Collect all waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), in a designated, properly sealed, and clearly labeled hazardous waste container.[5][6] The label should clearly indicate the contents and associated hazards.
-
Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[5][12][13] This typically involves incineration at high temperatures.[12] Contact your institution's EHS department for specific disposal procedures.
References
- 1. 3-fluoropyridine-4-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. research.arizona.edu [research.arizona.edu]
- 10. fishersci.pt [fishersci.pt]
- 11. fishersci.com [fishersci.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




